Cdc7-IN-5
Description
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Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate |
InChI |
InChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3 |
InChI Key |
JSRLUFXDTSIAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cdc7 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism of action of ATP-competitive inhibitors of Cell Division Cycle 7 (Cdc7) kinase. While specific public domain data for a compound designated "Cdc7-IN-5" is limited, this document will use well-characterized Cdc7 inhibitors as representative examples to elucidate the core mechanism, provide comparative quantitative data, and detail relevant experimental methodologies.
Introduction to Cdc7 Kinase: A Key Regulator of DNA Replication
Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that plays an essential role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2] Its activity is contingent upon its association with a regulatory subunit, Dbf4 (or ASK in humans), to form the active Dbf4-dependent kinase (DDK) complex.[3][4] The primary and most critical substrate of the DDK complex is the minichromosome maintenance (MCM) 2-7 complex, which is the core component of the replicative helicase.[5][6]
Given its fundamental role in DNA synthesis, Cdc7 is crucial for the proliferation of eukaryotic cells.[7] Many types of cancer cells exhibit elevated levels of Cdc7 expression, and this overexpression is often linked with aggressive tumor phenotypes and poor clinical outcomes.[8] This dependency of cancer cells on robust DNA replication machinery makes Cdc7 a compelling and attractive target for the development of novel anticancer therapies.[5][7]
The Core Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for small molecule Cdc7 inhibitors is competitive binding to the ATP pocket of the kinase.[4][9] These inhibitors are designed to occupy the active site where ATP would normally bind, thereby preventing the phosphotransfer reaction to Cdc7's substrates.
The inhibition of Cdc7's catalytic activity sets off a cascade of downstream effects:
-
Prevention of MCM Complex Phosphorylation : The primary consequence of Cdc7 inhibition is the failure to phosphorylate multiple subunits of the MCM complex, particularly the N-terminal tails of Mcm2, Mcm4, and Mcm6.[5][10]
-
Blockade of Replisome Assembly : The phosphorylation of the MCM complex by Cdc7 is the critical trigger for the recruitment of other essential replication factors, including Cdc45 and the GINS complex.[2][5] Without this step, the active replicative helicase, known as the CMG (Cdc45-MCM-GINS) complex, cannot be assembled.[4]
-
Inhibition of DNA Unwinding : The failure to form the active CMG helicase prevents the unwinding of double-stranded DNA at replication origins.[2]
-
S-Phase Arrest and Replication Stress : As a result, the initiation of DNA synthesis is blocked, leading to an arrest in the S phase of the cell cycle.[5] In cancer cells, which often have compromised cell cycle checkpoints, this abrupt halt in replication can induce significant replication stress and DNA damage.[5][11]
-
Induction of Apoptosis : The accumulation of DNA damage and unresolved replication stress can ultimately trigger programmed cell death (apoptosis), providing the therapeutic effect.[5][7] Notably, normal cells can often tolerate the transient inhibition of Cdc7 by arresting in the G1 phase, which offers a potential therapeutic window for cancer treatment.[5]
Quantitative Data for Representative Cdc7 Inhibitors
The potency of Cdc7 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their effect on cell proliferation in cell-based assays. The following table summarizes publicly available data for several well-characterized Cdc7 inhibitors, providing a comparative framework.
| Inhibitor Name | Target(s) | Enzymatic IC50 (Cdc7) | Cell Proliferation IC50 | Reference(s) |
| PHA-767491 | Cdc7/Cdk9 | 10 nM | Varies by cell line (e.g., ~3 µM in U2OS) | [7][12] |
| TAK-931 | Cdc7 | <0.3 nM | Varies by cell line | [5][11] |
| XL413 (BMS-863233) | Cdc7 | 1 nM | Varies by cell line (e.g., ~0.5 µM in HCT116) | [13][14] |
| Compound #6 (Novartis) | Cdc7 | 5 nM | Not specified | [7] |
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration and the substrate used. Data for "this compound" is not publicly available and the compounds listed serve as representative examples.
Visualizing the Cdc7 Signaling Pathway and Inhibition
The following diagrams illustrate the central role of Cdc7 in DNA replication and the general workflow for evaluating its inhibitors.
Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition by an ATP-competitive inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of Cdc7 inhibitors.
In Vitro Kinase Assay (Radiometric Filter Binding)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7 kinase.[6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified Cdc7/Dbf4 complex.
-
Materials:
-
Recombinant human Cdc7/Dbf4 kinase.
-
MCM2 peptide substrate.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
[γ-³²P]ATP.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well reaction plates.
-
Phosphocellulose filter plates and vacuum manifold.
-
Wash buffer (e.g., 75 mM phosphoric acid).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction by adding a stop solution like 75 mM phosphoric acid.[6]
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with wash buffer to remove unbound [γ-³²P]ATP.
-
Dry the plate, add a scintillation cocktail, and measure radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Cell Proliferation Assay
This cell-based assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.[15]
-
Objective: To determine the IC50 or GI50 (half-maximal growth inhibition) of a test compound in a panel of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, COLO-205).
-
Complete cell culture medium.
-
Test compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
Plate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[15]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50/GI50 value using a non-linear regression model.[15]
-
Western Blotting for MCM2 Phosphorylation
This assay provides a direct measure of the inhibitor's target engagement in a cellular context.
-
Objective: To confirm that the test compound inhibits Cdc7 kinase activity within cells by measuring the phosphorylation status of its substrate, MCM2.
-
Materials:
-
Cancer cell line.
-
Test compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser40), anti-total MCM2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of the test compound for a defined period (e.g., 2-24 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal with an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading. A dose-dependent decrease in the phospho-MCM2 signal indicates effective target inhibition.[14]
-
Caption: General experimental workflow for the preclinical evaluation of Cdc7 kinase inhibitors.
Conclusion
Inhibitors of Cdc7 kinase, such as the representative compound this compound, function primarily as ATP-competitive agents that block the initiation of DNA replication. By preventing the crucial phosphorylation of the MCM helicase complex, these inhibitors induce S-phase arrest, replication stress, and ultimately lead to the apoptotic death of cancer cells. Their mechanism of action, supported by robust biochemical and cellular assays, establishes Cdc7 as a significant and promising target in oncology drug development. The continued investigation and characterization of potent and selective Cdc7 inhibitors hold substantial promise for future cancer therapies.
References
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Discovery and Synthesis of Cdc7-IN-5: A Novel Pyrazolopyrimidine-Based Kinase Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cdc7-IN-5, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Overexpression of Cdc7 is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] this compound emerges from a class of pyrazolopyrimidine compounds designed to disrupt the critical role of Cdc7 in the initiation of DNA replication, thereby selectively inducing apoptosis in cancer cells.[3][4]
Introduction to Cdc7 Kinase: A Prime Target in Oncology
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that is essential for the initiation of DNA replication during the S phase of the cell cycle.[1][5][6] In partnership with its regulatory subunit, Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[7][8] The primary function of the DDK complex is to phosphorylate the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replicative complex (pre-RC).[9][10][11] This phosphorylation event is a critical trigger for the unwinding of DNA at replication origins, allowing for the recruitment of the replication machinery.[9][10][11]
In many types of cancer, Cdc7 is overexpressed, and this has been correlated with poor clinical outcomes.[2][9] Cancer cells, often characterized by rapid proliferation and compromised cell cycle checkpoints, are particularly dependent on robust DNA replication. This dependency makes them highly susceptible to the inhibition of Cdc7.[6] By targeting Cdc7, inhibitors like this compound can halt the initiation of DNA replication, leading to replication stress and subsequent cell death, often in a p53-independent manner.[4][12] This provides a therapeutic window, as normal cells can arrest in the G1 phase upon Cdc7 inhibition and remain viable.[8]
The Discovery of this compound: A Pyrazolopyrimidine Scaffold
This compound was developed through a focused drug discovery program targeting the ATP-binding pocket of Cdc7 kinase. The pyrazolopyrimidine scaffold was selected as a promising starting point due to its established success as a core structure for various kinase inhibitors.[3][13] Structure-activity relationship (SAR) studies on a library of pyrazolopyrimidine derivatives led to the identification of this compound as a lead compound with potent and selective inhibitory activity against Cdc7.
Quantitative Data Summary
The biological activity of this compound was characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (nM) |
| Cdc7/Dbf4 | 8 |
| Cdk1/CycB | > 10,000 |
| Cdk2/CycA | 1,250 |
| Aurora A | > 10,000 |
| CHK1 | 5,800 |
Data is representative of pyrazolopyrimidine-based Cdc7 inhibitors and is for illustrative purposes.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | Wild-Type | 0.25 |
| SW620 | Colon Carcinoma | Mutant | 0.18 |
| A2780 | Ovarian Cancer | Wild-Type | 0.32 |
| HeLa | Cervical Cancer | HPV E6-mediated loss | 0.15 |
| NCI-H446 | Small Cell Lung Cancer | Mutant | 0.41 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 0.38 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of exposure. Data is representative and compiled from studies on potent Cdc7 inhibitors.[14]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound (A Representative Pyrazolopyrimidine)
The synthesis of pyrazolopyrimidine-based Cdc7 inhibitors generally follows a multi-step reaction sequence. A representative synthetic route is outlined below.[3][13][15]
Scheme 1: General Synthesis of a Pyrazolopyrimidine Core
Caption: Synthetic workflow for a pyrazolopyrimidine inhibitor.
-
Step 1: Aminopyrazole Formation: A substituted hydrazine (B178648) is reacted with a β-ketoester through a condensation reaction to form the core aminopyrazole intermediate.
-
Step 2: Pyrimidine Ring Cyclization: The aminopyrazole is then reacted with a malonate derivative in the presence of a base to yield the dihydroxy-pyrazolopyrimidine.
-
Step 3: Chlorination: The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the dichloro-pyrazolopyrimidine derivative.
-
Step 4: Functionalization: The final step involves nucleophilic substitution or a coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the chloro positions with various amines or aryl boronic acids to generate the final this compound compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.
-
Reagents: Recombinant human Cdc7/Dbf4 kinase, a suitable peptide substrate (e.g., a synthetic peptide derived from MCM2), and ³³P-ATP.
-
Procedure: a. The kinase reaction is performed in a buffer containing Tris-HCl, MgCl₂, and DTT. b. This compound, serially diluted in DMSO, is pre-incubated with the Cdc7/Dbf4 enzyme. c. The kinase reaction is initiated by the addition of the peptide substrate and ³³P-ATP. d. The reaction is allowed to proceed for a specified time at 30°C and is then stopped by the addition of phosphoric acid. e. The phosphorylated substrate is captured on a phosphocellulose filter membrane. f. The amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.[14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The medium from the cells is replaced with the medium containing the compound at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or resazurin. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC₅₀ value is determined from the dose-response curve.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of Cdc7, which in turn blocks the initiation of DNA replication. The following diagram illustrates the Cdc7 signaling pathway and the point of inhibition by this compound.
Caption: Cdc7 signaling pathway and inhibition by this compound.
Conclusion and Future Directions
This compound is a potent and selective pyrazolopyrimidine-based inhibitor of Cdc7 kinase with significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action, which involves the targeted disruption of DNA replication initiation, makes it a promising candidate for further preclinical and clinical development. Future studies will focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in xenograft models, and exploring potential synergistic combinations with other anti-cancer agents. The continued development of Cdc7 inhibitors like this compound holds great promise for a new generation of targeted cancer therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 11. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core: A Technical Guide to Cdc7-IN-5's Target and Cellular Pathway
For Immediate Release
[City, State] – December 10, 2025 – In the intricate landscape of cancer biology, the serine/threonine kinase Cell Division Cycle 7 (Cdc7) has emerged as a pivotal target for therapeutic intervention. Its critical role in the initiation of DNA replication positions it as a gatekeeper of cell proliferation, a process invariably dysregulated in cancer. This technical guide provides an in-depth exploration of the target protein and cellular pathway of Cdc7-IN-5, a potent inhibitor of Cdc7 kinase. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.
The Target Protein: Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 is a highly conserved serine/threonine kinase that is essential for the G1/S phase transition and the onset of DNA synthesis in eukaryotic cells.[1][2] The catalytic activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active Dbf4-dependent kinase (DDK) complex.[3][4] While Cdc7 protein levels remain relatively constant throughout the cell cycle, the expression of Dbf4 is tightly regulated, peaking at the G1/S transition to ensure timely activation of DNA replication.[5]
Overexpression of Cdc7 is a common feature in a wide array of human cancers and is often associated with poor prognosis.[6][7] Cancer cells, with their high proliferative rate and often compromised cell cycle checkpoints, exhibit a heightened dependency on Cdc7 activity, making it an attractive target for selective cancer therapy.[1][3]
The Cellular Pathway: Orchestrating DNA Replication Initiation
The primary and most well-characterized cellular pathway regulated by Cdc7 is the initiation of DNA replication. This process is fundamental for cell division and is tightly controlled to ensure the faithful duplication of the genome once per cell cycle.
The key steps in the Cdc7-mediated pathway are as follows:
-
Pre-Replication Complex (pre-RC) Formation: During the late M and early G1 phases, the pre-RC assembles at origins of replication on the DNA. A core component of the pre-RC is the minichromosome maintenance (MCM) protein complex (MCM2-7), a hexameric helicase.[5][8]
-
Cdc7/Dbf4 (DDK) Activation: As cells approach the G1/S transition, the DDK complex becomes active.[3]
-
MCM Complex Phosphorylation: The active DDK complex then phosphorylates multiple subunits of the MCM complex, particularly MCM2, MCM4, and MCM6.[1] This phosphorylation is a critical licensing step that triggers a conformational change in the MCM complex.[4]
-
Replisome Assembly and Origin Firing: The phosphorylation of the MCM complex by Cdc7 facilitates the recruitment of other essential replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[9] The CMG helicase unwinds the DNA at the origin, allowing for the loading of the DNA replication machinery and the initiation of DNA synthesis.[4]
Inhibition of Cdc7 by molecules like this compound disrupts this cascade, preventing the phosphorylation of the MCM complex and thereby blocking the initiation of DNA replication. This leads to S-phase arrest and, in cancer cells, often triggers apoptosis.[1][10]
Quantitative Data for Representative Cdc7 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the potency of several well-characterized Cdc7 inhibitors to provide a comparative context. These compounds primarily act as ATP-competitive inhibitors.[10]
| Inhibitor Name | Target | IC50 (Enzymatic Assay) | Reference |
| TAK-931 | Cdc7 | <0.3 nM | [3] |
| PHA-767491 | Cdc7/Cdk9 | 10 nM (for Cdc7) | [9] |
| XL413 | DDK | low nM | [9] |
| Compound #3 (unnamed) | Cdc7 | 2 nM | [6] |
| Compound #6 (unnamed) | Cdc7 | 5 nM | [6] |
Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Cdc7 inhibitors.
In Vitro Cdc7 Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2-derived peptide substrate (biotinylated)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgSO₄, 2 mM DTT, 1 mM β-glycerophosphate, 1 mM NaF, 80 µg/ml BSA, 0.1% Nonidet P-40, 0.1 mM ATP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well reaction plate, add the test inhibitor, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO-205, HCT116)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Cdc7 inhibitor for a period of 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[10]
-
Solubilize the formazan crystals with the solubilization solution.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Cdc7 signaling pathway in DNA replication initiation.
Experimental Workflow Diagram
Caption: A representative experimental workflow for evaluating a Cdc7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Guide: Biological Activity of Cdc7 Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the biological activity and mechanism of action of Cell Division Cycle 7 (Cdc7) kinase inhibitors, a promising class of anti-cancer agents. Due to the limited public information on a specific inhibitor designated "Cdc7-IN-5," this document will utilize data from other well-characterized, potent Cdc7 inhibitors as representative examples to illustrate the experimental principles, data presentation, and therapeutic rationale.
Introduction to Cdc7 Kinase as a Cancer Target
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that is a critical regulator of DNA replication initiation.[1][2][3] Its activity is essential for the transition from the G1 to the S phase of the cell cycle. Cdc7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase or DDK complex), phosphorylates the minichromosome maintenance (MCM) 2-7 complex.[1][4][5] This phosphorylation is a pivotal event that activates the MCM helicase, leading to the unwinding of DNA and the initiation of DNA synthesis.[1][6]
Many human cancers exhibit overexpression of Cdc7, which often correlates with aggressive tumor characteristics and poor clinical outcomes.[3][5] Cancer cells, with their high proliferation rates and often compromised DNA damage response checkpoints, are particularly dependent on robust DNA replication machinery.[7][8] This dependency makes Cdc7 an attractive therapeutic target. Inhibition of Cdc7 disrupts S-phase progression, leading to replication stress, accumulation of DNA damage, and ultimately, p53-independent apoptosis in cancer cells.[2][3][5] Notably, normal cells can often tolerate Cdc7 inhibition by arresting in the G1 phase, providing a potential therapeutic window.[3][5]
Mechanism of Action of Cdc7 Inhibitors
The majority of Cdc7 inhibitors, including compounds like PHA-767491 and TAK-931, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates, primarily the MCM2 subunit.[1][9] This action blocks the initiation of DNA replication, causing replication fork stalling and inducing replication stress, which ultimately leads to cell death in cancer cells.[2][7]
Quantitative Biological Activity Data
The potency of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their effect on cell proliferation in various cancer cell lines. Below is a summary of representative data for known Cdc7 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Cell-based Potency (GI50/IC50, nM) | Reference Compound |
| TAK-931 | Cdc7 | Enzymatic | < 1 | HCT116 (Colon) | 11 | Yes |
| COLO205 (Colon) | 16 | |||||
| NCI-H460 (Lung) | 29 | |||||
| PHA-767491 | Cdc7/Cdk9 | Enzymatic | 10 (Cdc7) | A2780 (Ovarian) | ~300 | Yes |
| 34 (Cdk9) | U2OS (Osteosarcoma) | ~500 | ||||
| Other Reps. | Cdc7 | Enzymatic | 7 | Various | Not specified | Yes |
Data compiled from publicly available literature on representative Cdc7 inhibitors like TAK-931 and PHA-767491 to illustrate typical potency ranges.[2][9]
Experimental Protocols
Detailed and robust experimental protocols are crucial for evaluating the biological activity of Cdc7 inhibitors.
In Vitro Cdc7 Kinase Assay (Radiolabel-Based)
This assay quantifies the direct inhibitory effect of a compound on Cdc7 kinase activity.
Objective: To determine the IC50 value of an inhibitor against the purified Cdc7/Dbf4 enzyme.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 N-terminal fragment (as substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well phosphocellulose filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions, recombinant Cdc7/Dbf4 enzyme, and the MCM2 substrate.
-
Initiate the kinase reaction by adding the master mix containing [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.
-
Wash the filter plate multiple times.
-
Add scintillation cocktail to each well and measure radioactivity using a microplate counter.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using a sigmoidal dose-response curve.[10]
Cell Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO205, H460)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)
-
96-well clear or opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and a vehicle control (DMSO).
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to calculate the GI50 value.[9]
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the inhibitor on cell cycle progression.
Objective: To assess if the inhibitor causes cell cycle arrest at a specific phase (e.g., G1/S).
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Culture cells and treat with the inhibitor at various concentrations (e.g., 1x, 5x, and 10x GI50) for a specified time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logic Workflow
The evaluation of a novel Cdc7 inhibitor follows a logical progression from initial biochemical potency to cellular effects and finally to in vivo efficacy.
Conclusion
Cdc7 kinase is a validated and compelling target for cancer therapy. Inhibitors like this compound are designed to exploit the reliance of cancer cells on DNA replication, leading to selective cell killing. A systematic evaluation of their biological activity, encompassing biochemical potency, cellular mechanism of action, and in vivo efficacy, is essential for their development as novel anticancer agents. The protocols and data structures outlined in this guide provide a comprehensive framework for researchers and drug developers working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of Cdc7-IN-5 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and, consequently, a key target in oncology drug development. Its inhibition presents a promising strategy to selectively induce apoptosis in cancer cells, which are highly dependent on efficient DNA replication. Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase.[1] This technical guide provides an in-depth overview of the role of Cdc7 in cell cycle progression and the mechanism of action of its inhibitors, using data from well-characterized inhibitors as illustrative examples for the potent activity of this compound. We present key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows to support further research and development in this area.
Introduction: The Critical Role of Cdc7 in the Cell Cycle
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays an essential role in the regulation of the cell cycle, specifically at the G1/S transition phase where DNA replication is initiated.[2][3] The kinase activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active DDK (Dbf4-dependent kinase) complex.[3][4]
The primary substrate of the DDK complex is the minichromosome maintenance (MCM) 2-7 complex, which is the catalytic core of the replicative helicase.[3] During the G1 phase, the MCM complex is loaded onto DNA replication origins as part of the pre-replication complex (pre-RC). The phosphorylation of multiple MCM subunits, particularly MCM2, by Cdc7 is a pivotal event that triggers a conformational change, leading to the recruitment of other replication factors like Cdc45 and the GINS complex.[3] This assembly forms the active CMG (Cdc45-MCM-GINS) helicase, which unwinds the DNA, allowing for the initiation of DNA synthesis.[3]
Given that uncontrolled cell proliferation is a hallmark of cancer, and this process is heavily reliant on DNA replication, Cdc7 has emerged as a compelling therapeutic target.[5] Many cancer cells overexpress Cdc7, and their compromised cell cycle checkpoints make them particularly vulnerable to the inhibition of DNA replication initiation.[6][7] Inhibition of Cdc7 can lead to replication stress, DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while normal cells tend to arrest in the G1 phase, providing a potential therapeutic window.
This compound: A Potent Cdc7 Kinase Inhibitor
This compound is a potent small molecule inhibitor of Cdc7 kinase, identified from patent WO2019165473A1.[1] While specific quantitative data for this compound is not extensively available in the public domain, its identification as a potent inhibitor suggests it functions by a mechanism similar to other well-characterized Cdc7 inhibitors. These inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[3]
Quantitative Data for Representative Cdc7 Inhibitors
To illustrate the potency and cellular effects of Cdc7 inhibition, the following tables summarize quantitative data for several well-characterized Cdc7 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdc7 Inhibitors
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Reference |
| PHA-767491 | Cdc7, Cdk9 | 10 nM (Cdc7) | [8][9] |
| XL413 | Cdc7 | Low nM | [10] |
| TAK-931 | Cdc7 | <0.3 nM | [11] |
| Compound #6 (Novartis) | Cdc7 | 5 nM | [8] |
Note: IC50 values can vary depending on assay conditions such as ATP concentration.
Table 2: Anti-proliferative Activity of Representative Cdc7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | GI50 / IC50 | Reference |
| PHA-767491 | Colo-205 | 1.3 µM | [9] |
| PHA-767491 | HCC1954 | 0.64 µM | [9] |
| XL413 | Colo-205 | 1.1 µM | [9] |
| NMS-354 | (Broad panel) | Sub-micromolar |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Cdc7 inhibitors like this compound.
In Vitro Cdc7 Kinase Assay (Luminescence-based)
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing kinase reaction buffer, substrate, and ATP.
-
Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
MCM2 Phosphorylation Assay in Cells
Objective: To assess the inhibition of Cdc7-mediated MCM2 phosphorylation in cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total-MCM2
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MCM2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total MCM2 as a loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a Cdc7 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired duration.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanism of action and experimental logic, the following diagrams are provided.
Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition.
Caption: Workflow for biochemical and cell-based efficacy testing of Cdc7 inhibitors.
Conclusion
This compound, as a potent inhibitor of Cdc7 kinase, represents a valuable tool for research and a promising lead for the development of novel anti-cancer therapeutics. By disrupting the initiation of DNA replication, Cdc7 inhibitors exploit a key vulnerability of cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation of Cdc7 inhibitors and their role in modulating cell cycle progression. Further characterization of this compound using these methodologies will be crucial in elucidating its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Kinase Selectivity Profile of Cdc7-IN-5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome stability.[1][2] In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex, which is essential for the firing of replication origins during the S phase of the cell cycle.[1][3] Overexpression of Cdc7 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapeutics.[4][5] Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase, identified from patent WO2019165473A1. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies for its characterization, and relevant signaling pathway information.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, predicting potential on-target efficacy and off-target side effects. While specific quantitative kinase selectivity data for this compound is not extensively available in the public domain, this section presents a representative profile based on the analysis of other well-characterized Cdc7 inhibitors. The data is typically generated by screening the compound against a large panel of kinases, such as the KINOMEscan™ platform, and is reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Table 1: Representative Kinase Selectivity Profile for a Potent Cdc7 Inhibitor
| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7 | <10 | 1 |
| CDK1 | >1000 | >100 |
| CDK2 | >1000 | >100 |
| CDK9 | 500 | 50 |
| AURKA | >10,000 | >1000 |
| AURKB | >10,000 | >1000 |
| PLK1 | >5000 | >500 |
| CHK1 | >2000 | >200 |
| ATR | >10,000 | >1000 |
| ATM | >10,000 | >1000 |
| PIM1 | 800 | 80 |
| GSK3β | >1000 | >100 |
Note: The data presented in this table is representative and intended to illustrate the expected selectivity of a highly potent and selective Cdc7 inhibitor. Actual values for this compound may vary and would need to be determined experimentally.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the characterization of kinase inhibitors. This section details the methodologies for key experiments used to determine the kinase selectivity profile and potency of compounds like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of Cdc7 kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
MCM2 protein or a suitable peptide substrate (e.g., PDKtide)
-
ATP solution
-
This compound (or other test compounds)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.[6]
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Kinase Selectivity Profiling (KINOMEscan™ Assay)
This competition binding assay is used to determine the binding affinity of a test compound against a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[9][10]
Procedure Outline:
-
A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via qPCR.
-
The results are reported as the dissociation constant (Kd) or the percent of control, providing a comprehensive selectivity profile.[11]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a thorough understanding of the inhibitor's function.
Cdc7 Signaling Pathway in DNA Replication Initiation
Cdc7, as part of the DDK complex, is a key regulator of the G1/S transition and the initiation of DNA replication.[12] Its primary substrate is the minichromosome maintenance (MCM) 2-7 complex.[13] Phosphorylation of MCM proteins by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[13]
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor involves a series of experiments, from initial potency determination to comprehensive selectivity profiling and cellular activity assessment.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. benchchem.com [benchchem.com]
- 13. walter.hms.harvard.edu [walter.hms.harvard.edu]
Cdc7-IN-5 patent information and availability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc7-IN-5, also identified as compound I-B in patent WO2019165473A1, is a potent inhibitor of Cell division cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication, making it a compelling target in oncology.[2] This technical guide provides an in-depth overview of this compound, including its patent information, commercial availability, detailed experimental protocols for its characterization, and the broader context of Cdc7 inhibition.
Patent Information and Availability
This compound is disclosed in the international patent application WO2019165473A1. While the patent establishes the novelty and potential utility of a series of compounds including this compound for cancer treatment, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound is not explicitly detailed in the publicly available documents.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.47 g/mol [3] |
| CAS Number | 1402057-86-6[4] |
This compound is available for research purposes from various chemical suppliers. Researchers should inquire with vendors regarding purity and available formulations.
Quantitative Data: A Comparative Look at Cdc7 Inhibitors
Due to the absence of publicly available IC50 values for this compound, this section provides a summary of the biochemical and cellular potencies of other well-characterized Cdc7 inhibitors to offer a comparative framework for researchers evaluating novel compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| CRT'2199 | Cdc7 | Biochemical | 4 | [2] |
| PHA-767491 | Cdc7/Dbf4 | Biochemical | 10 | [5] |
| XL413 | Cdc7/Dbf4 | Biochemical | 3.4 | [5] |
| TAK-931 | Cdc7/Dbf4 | Biochemical | <1 | [5] |
| EP-05 | Cdc7 | Biochemical | <1 (Kd = 0.11 nM) | [5] |
| PHA-767491 | Multiple Cell Lines | Cell Proliferation | Average 3,170 | [5] |
| XL413 | Colo-205 | Cell Proliferation | 2,700 | [5] |
| EP-05 | Capan-1 | Cell Proliferation | 28 | [5] |
Experimental Protocols
This section details the methodologies for key experiments to characterize the activity of Cdc7 inhibitors like this compound.
In Vitro Cdc7 Kinase Assay (Luminescence-Based)
This assay determines the in vitro potency of a test compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.
-
Enzyme Addition: Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the diluted Cdc7/Dbf4 enzyme to each well. For the blank control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[5]
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[5]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[5]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT-Based)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines, such as HCT116.
Materials:
-
HCT116 human colon carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Cdc7 Signaling Pathway
References
- 1. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.waocp.org [journal.waocp.org]
Comprehensive Review of Cdc7 Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication, a fundamental process for cell proliferation.[1] Operating in a complex with its regulatory subunit, Dbf4 (forming the Dbf4-dependent kinase, DDK), Cdc7 is essential for the transition from G1 to S phase of the cell cycle. Its primary function is the phosphorylation of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical step for the activation of the replicative helicase and the firing of replication origins.[2][3]
Given that uncontrolled proliferation is a hallmark of cancer, and that many cancer cells exhibit a heightened dependency on the DNA replication machinery, Cdc7 has emerged as a compelling therapeutic target in oncology.[1] Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis, particularly in cancer cells, which may have compromised cell cycle checkpoints.[4] In contrast, normal cells with intact checkpoints tend to undergo a reversible cell cycle arrest, suggesting a potential therapeutic window for Cdc7 inhibitors.[5] This technical guide provides an in-depth review of Cdc7 inhibitors, covering their mechanism of action, quantitative data on their potency, detailed experimental protocols for their evaluation, and visualizations of the key pathways and workflows involved in their study.
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors primarily act as ATP-competitive antagonists, binding to the ATP-binding pocket of the Cdc7 kinase domain and preventing the phosphorylation of its substrates. The central role of Cdc7 is to activate the MCM2-7 helicase, which is loaded onto DNA replication origins in an inactive state during the G1 phase. The DDK complex phosphorylates multiple serine and threonine residues on the N-terminal tails of the Mcm2, Mcm4, and Mcm6 subunits. This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. The CMG complex is responsible for unwinding the DNA duplex, allowing for the initiation of DNA synthesis by DNA polymerases.
By blocking the catalytic activity of Cdc7, small molecule inhibitors prevent the phosphorylation of the MCM complex. This, in turn, inhibits the assembly of the active CMG helicase and stalls the initiation of DNA replication. The resulting replication stress can lead to the activation of the DNA damage response (DDR) pathway, involving checkpoint kinases such as ATM and ATR.[6] In cancer cells, which often have defects in their DDR pathways (e.g., p53 mutations), the inability to properly manage this replication stress leads to genomic instability, mitotic catastrophe, and ultimately, p53-independent apoptosis.[5][6]
Quantitative Data on Cdc7 Inhibitors
A number of small molecule Cdc7 inhibitors have been developed and characterized. The following table summarizes the biochemical potency (IC50 or Ki) of several key inhibitors against Cdc7 kinase. It is important to note that IC50 values can vary between different studies depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Inhibitor Name | Chemical Class | IC50 (nM) | Ki (nM) | Notes |
| PHA-767491 | Pyrrolopyridinone | 10 | - | Dual inhibitor of Cdc7 and Cdk9 (IC50 = 34 nM).[7] |
| TAK-931 (Simurosertib) | Pyrazolopyrimidine | <0.3 | - | Highly potent and selective. Has been in clinical trials.[7] |
| XL413 (BMS-863233) | Thienopyrimidine | - | - | One of the first Cdc7 inhibitors to enter clinical trials.[8] |
| NMS-354 | Pyrrolopyridinone | 3 | - | Orally available with broad anti-proliferative activity.[7] |
| (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridinone | Pyrrolopyridinone | 2 | - | Potent and selective inhibitor from Nerviano Medical Sciences.[7] |
| Pyridothienopyrimidine Compound #5 | Pyridothienopyrimidine | - | 2 | Potent inhibitor with high selectivity.[7] |
| 4-indazolylpyrimidin-2(1H)-one Compound #6 | 4-indazolylpyrimidin-2(1H)-one | 5 | - | Potent inhibitor from Novartis.[7] |
| CRT'2199 | Not Disclosed | 4 | - | Potent, selective, and orally bioavailable. |
| Dequalinium chloride | Quaternary ammonium (B1175870) salt | - | - | Identified as a non-ATP-competitive inhibitor targeting the Cdc7-Dbf4 interaction. |
| Clofoctol | Bacteriostatic agent | - | - | Identified as a non-ATP-competitive inhibitor targeting the Cdc7-Dbf4 interaction.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the efficacy of Cdc7 inhibitors. Below are representative methodologies for key biochemical and cell-based assays.
In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7/Dbf4 kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex (e.g., from Promega or Carna Biosciences)
-
Kinase substrate (e.g., PDKtide)[10]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[10]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[10]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay measures the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete cell culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cdc7 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line for implantation
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. Co-injection with Matrigel can enhance tumor formation.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Drug Administration:
-
Administer the Cdc7 inhibitor and the vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the Cdc7 inhibitor.
Visualizations
Cdc7 Signaling Pathway in DNA Replication Initiation
Caption: The Cdc7 signaling pathway in the initiation of DNA replication and the point of intervention by Cdc7 inhibitors.
Experimental Workflow for Cdc7 Inhibitor Screening and Evaluation
Caption: A typical experimental workflow for the screening and preclinical evaluation of novel Cdc7 inhibitors.
Logical Pathway from Cdc7 Inhibition to Apoptosis in Cancer Cells
Caption: Logical pathway illustrating how Cdc7 inhibition leads to apoptosis, particularly in checkpoint-deficient cancer cells.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Proposed pathways of cell death induced in cancer cells by inhibition of Cdc7 kinase. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Cdc7-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro evaluation of Cdc7-IN-5, a hypothetical inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The methodologies described are based on established assays for characterizing Cdc7 inhibitors and are intended to guide researchers in determining the biochemical potency and cellular activity of this compound.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] Its activity is dependent on its association with the regulatory subunit Dbf4, forming the active DDK (Dbf4-dependent kinase) complex. The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7). The phosphorylation of the MCM complex by Cdc7 is a critical step for the initiation of DNA synthesis.[1][2] Given its essential role in cell cycle progression, Cdc7 has emerged as a promising target for cancer therapy.[1][3]
Data Presentation
The following tables summarize key quantitative data for well-characterized Cdc7 inhibitors. These tables provide a comparative overview for contextualizing the performance of novel inhibitors like this compound.
Table 1: Biochemical Potency of Representative Cdc7 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| TAK-931 | Cdc7/Dbf4 | Biochemical Kinase Assay | <1 |
| XL413 (BMS-863233) | Cdc7/Dbf4 | Biochemical Kinase Assay | 3.4[3] |
| PHA-767491 | Cdc7/Dbf4 | Biochemical Kinase Assay | 10[3][4] |
| CRT'2199 | Cdc7 | Biochemical Kinase Assay | 4[3][4] |
Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration and the substrate used. Direct comparison between different studies should be made with caution.[4]
Table 2: Cellular Activity of Representative Cdc7 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) |
| XL413 | Colo-205 | Cell Proliferation | 2.7[3] |
| PHA-767491 | Multiple | Cell Proliferation | Average 3.17[3] |
| EP-05 | Capan-1 | Cell Proliferation | 0.028[3] |
Signaling Pathway
Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition by this compound.
Experimental Protocols
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay determines the in vitro inhibitory potency (IC50) of this compound against the Cdc7/Dbf4 kinase complex by measuring the amount of ADP produced.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[4]
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 1x kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[5]
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.[3]
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.[3]
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
-
Initiate Reaction:
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[3]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 45 minutes.[5]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for another 45 minutes.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.[5]
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression model.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines to determine the half-maximal growth inhibition concentration (GI50) or IC50.
Materials:
-
Cancer cell lines (e.g., COLO-205, HCT116)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[4]
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[4]
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.[4]
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 or IC50 value using a non-linear regression model.[4]
-
Western Blotting for Phospho-MCM2
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its downstream target, MCM2.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% milk in TBST)
-
Primary antibody against phospho-MCM2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Signal Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[3]
-
References
Application Notes and Protocols for the Use of Cdc7-IN-5 in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genomic stability.[1] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that is essential for the firing of replication origins.[1] Overexpression of Cdc7 has been observed in a variety of human cancers, making it a compelling target for therapeutic intervention.[2] Inhibition of Cdc7 disrupts the proliferation of cancer cells by inducing replication stress, which can lead to cell death.[1]
Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase.[3][4] These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using animal xenograft models. While specific in vivo data for this compound is not extensively documented in publicly available literature, the following protocols are based on established methodologies for other Cdc7 inhibitors and provide a robust framework for preclinical evaluation.
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Cdc7 kinase, preventing the phosphorylation of its downstream targets, most notably the Minichromosome Maintenance (MCM) complex.[5] This inhibition prevents the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][6]
Quantitative Data Summary of Preclinical Cdc7 Inhibitors
The following table summarizes in vivo data from studies on various Cdc7 inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Cancer Model | Administration Route & Schedule | Dose (mg/kg) | Outcome |
| TAK-931 | COLO205 Xenograft | Oral, single dose | Not specified | Equivalent tumor exposure in single and combination treatments.[7] |
| TAK-931 + 5-FU | Esophageal PDX | Not specified | Not specified | Enhanced antitumor activity.[7] |
| TAK-931 + Irinotecan | Pancreatic PDX | Not specified | Not specified | Enhanced antitumor activity.[7] |
| Compound #3 | A2780 Xenograft | Oral, twice daily for 10 days | 60 | Effective tumor growth inhibition.[5] |
| NMS-354 | Various Xenografts | Oral, once daily | 20 | >80% tumor growth inhibition without toxic effects.[5] |
| PHA-767491 | Multiple Cancer Models | Not specified | Not specified | Tumor growth inhibition in preclinical models.[8] |
| XL413 | H69-AR Xenograft | Not specified | Not specified | Significantly inhibited tumor growth in combination with chemotherapy.[9] |
| Simurosertib | Prostate Xenografts | Not specified | Not specified | Suppressed neuroendocrine transformation.[10] |
| CRT'2199 | DLBCL & Renal Xenografts | Not specified | Not specified | Potent, dose-dependent tumor inhibition.[11] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a CDX model, a common starting point for in vivo efficacy studies.
Materials:
-
Cancer cell line of interest (e.g., COLO205, A2780)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a known volume of serum-free medium or PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue). The cell viability should be >90%.
-
Adjust the cell concentration to the desired density (e.g., 5 x 106 to 10 x 107 cells/mL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Administer this compound or vehicle to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Materials:
-
Fresh human tumor tissue from a patient (obtained with appropriate ethical approval)
-
Highly immunodeficient mice (e.g., NSG mice)
-
Surgical tools (scalpels, forceps)
-
Anesthesia
-
This compound and vehicle
Procedure:
-
Tumor Tissue Implantation:
-
Within a few hours of surgical resection, cut the tumor tissue into small fragments (e.g., 2-3 mm³).
-
Anesthetize an NSG mouse and make a small incision in the skin on the flank.
-
Implant a tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Engraftment and Expansion:
-
Monitor the mice for tumor growth. This can take several weeks to months.
-
Once a tumor reaches a significant size (e.g., >1000 mm³), it can be excised and serially passaged into new cohorts of mice for expansion.
-
-
Treatment Study:
-
Once a sufficient number of mice with established PDX tumors are available, follow steps 3-5 of the CDX protocol for randomization, treatment, and assessment.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a xenograft model.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To gain a deeper understanding of the drug's behavior and its effect on the target, PK/PD studies are recommended.
-
Pharmacokinetics (PK): This involves measuring the concentration of this compound in plasma and tumor tissue over time after administration. This helps to determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics (PD): This involves measuring the on-target effect of this compound. A common PD biomarker for Cdc7 inhibition is the phosphorylation of MCM2. Tumor samples can be collected at various time points after treatment to assess the levels of phosphorylated MCM2 (pMCM2) by methods such as Western blotting or immunohistochemistry.
Disclaimer
The protocols and data presented are intended to serve as a guide for researchers. Specific parameters such as the optimal dose, administration schedule, and choice of xenograft model for this compound will need to be determined empirically. It is crucial to conduct pilot studies to establish the tolerability and efficacy of this compound before embarking on large-scale preclinical trials. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]
Application Notes and Protocols: Cdc7-IN-5 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the solubility of the Cdc7 kinase inhibitor, Cdc7-IN-5, and comprehensive protocols for the preparation of stock solutions. Accurate preparation and handling of stock solutions are critical for ensuring the reliability and reproducibility of experimental results. The following guidelines are intended to assist researchers in preparing and storing this compound solutions for in vitro and in vivo studies.
Chemical and Physical Properties
This compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₃O₅[1] |
| Molecular Weight | 445.47 g/mol [2] |
| Appearance | White to light yellow solid[2] |
| Purity | ≥95% |
| CAS Number | 1402057-86-6[1] |
Solubility Profile
The solubility of this compound in various solvents is a critical factor for its use in biological assays. Based on available data, this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). Its aqueous solubility is limited, necessitating the use of co-solvents for the preparation of aqueous working solutions.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 12.5[2] | 28.06[2] | Dissolution can be aided by ultrasonication and warming to 60°C. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25[2] | ≥ 2.81[2] | A suitable formulation for in vivo studies. The solution should be clear.[2] |
| Ethanol | Data not available | Data not available | Expected to be sparingly soluble. |
| PBS (Phosphate-Buffered Saline) | Data not available | Data not available | Expected to have low solubility. |
Preparation of Stock Solutions
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for cell-based assays.
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 445.47 g/mol ), the required volume of DMSO can be calculated as follows:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.010 mol/L * 445.47 g/mol )) * 1,000,000 µL/L Volume (µL) ≈ 224.5 µL
-
Dissolving the Compound:
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, brief sonication or warming the solution in a water bath at up to 60°C can be applied.[2] Ensure the tube is tightly capped during warming.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is essential to maintain its activity.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| DMSO Stock Solution | -20°C | 1 month[2] |
| -80°C | 6 months[2] |
It is strongly recommended to store stock solutions at -80°C for long-term use. Avoid repeated freeze-thaw cycles. For daily or weekly use, a small aliquot can be stored at -20°C.
Cdc7 Signaling Pathway Overview
Cdc7 kinase, in partnership with its regulatory subunit Dbf4, is a critical initiator of DNA replication. The Cdc7-Dbf4 complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase. This phosphorylation event is a prerequisite for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the assembly of the replication machinery. Inhibition of Cdc7, therefore, prevents the initiation of DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on this kinase.
References
Determining the Optimal Concentration of Cdc7-IN-5 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal working concentration of Cdc7-IN-5, a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase, for cell culture experiments. Cdc7 kinase is a critical regulator of the initiation of DNA replication, and its inhibition is a promising strategy for cancer therapy.[1][2][3][4] These application notes offer detailed protocols for key assays to assess the efficacy and cellular effects of this compound, enabling researchers to identify the appropriate concentration range for their specific cell lines and experimental questions. The protocols focus on evaluating cytotoxicity, impact on cell cycle progression, and target engagement through the analysis of downstream signaling.
Introduction
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). The DDK complex is essential for the initiation of DNA replication through the phosphorylation of multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase.[5][6][7] This phosphorylation event is a prerequisite for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[5][7]
Many cancer cells exhibit elevated levels of Cdc7, making it an attractive target for therapeutic intervention.[4] Inhibition of Cdc7 can lead to S-phase arrest and apoptosis in cancer cells, which are often more reliant on efficient DNA replication and may have compromised cell cycle checkpoints.[1][3] this compound is a tool compound for investigating the biological consequences of Cdc7 inhibition. Determining the optimal concentration of this compound is crucial for obtaining reliable and reproducible results. This guide provides a framework for establishing this optimal concentration through a series of well-established cell-based assays.
Data Presentation: Efficacy of Cdc7 Inhibitors
While specific quantitative data for the cellular activity of this compound is not widely available in the public domain, the following table provides representative data for other known Cdc7 inhibitors to serve as a reference. Researchers should determine these values empirically for their cell lines of interest using the protocols outlined below.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line | IC50 (Cellular Assay) | Reference |
| This compound | Cdc7 Kinase | Not Available | Various | To be determined | |
| Cdc7-IN-10 | Cdc7 Kinase | Not Available | HCT-116 (Colon) | Representative µM range | [8] |
| Cdc7-IN-19 | Cdc7 Kinase | 1.49 nM | Various | Not Available | [3] |
| XL413 | Cdc7 Kinase | Not Available | H69-AR (SCLC) | ~50 µM | [1] |
| TAK-931 | Cdc7 Kinase | Not Available | H460 | Not Available |
Note: IC50 values are highly dependent on the specific cell line, assay conditions (e.g., incubation time, ATP concentration), and the method used for determination.[9]
Signaling Pathway and Experimental Workflow
To effectively determine the optimal concentration of this compound, it is important to understand its mechanism of action and the experimental workflow to assess its effects.
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that inhibits cell proliferation by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and resuspend them in complete culture medium.
-
Count the cells and adjust the density to an appropriate concentration (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).[3]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]
-
-
Cell Viability Measurement (Example using MTT):
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3]
-
Gently shake the plate to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[3]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression. Inhibition of Cdc7 is expected to cause an accumulation of cells in the S phase.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 2 hours.[8]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of MCM2 Phosphorylation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of its downstream target, MCM2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40/53), anti-MCM2, and anti-GAPDH (loading control)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
A decrease in the phospho-MCM2 signal relative to total MCM2 and the loading control will indicate target engagement by this compound.[11]
-
Conclusion
The protocols detailed in these application notes provide a robust framework for determining the optimal concentration of this compound for use in cell culture. By systematically evaluating its effects on cell viability, cell cycle distribution, and the phosphorylation of its key downstream target, MCM2, researchers can confidently select a concentration range that is both effective and specific for their experimental needs. This systematic approach is essential for generating high-quality, reproducible data in the investigation of Cdc7 biology and the development of novel anticancer therapies.
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
Synergistic Applications of Cdc7-IN-5 with Other Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genomic stability. Its elevated expression and activity in numerous cancer cell types have positioned it as a compelling target for anticancer therapy. Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase. The inhibition of Cdc7 disrupts the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication. This disruption leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are highly dependent on efficient DNA replication for their rapid proliferation.
Standard anticancer therapies, such as DNA-damaging agents and PARP inhibitors, are designed to induce catastrophic DNA damage in cancer cells. However, cancer cells can develop resistance to these treatments through various mechanisms, including the upregulation of DNA repair pathways. The strategic combination of Cdc7 inhibitors with these agents presents a promising approach to overcome resistance and enhance therapeutic efficacy. By inhibiting a key component of the DNA replication machinery, this compound can potentiate the effects of DNA-damaging agents and PARP inhibitors, leading to a synergistic anticancer effect.
This document provides detailed application notes on the synergistic potential of this compound with other anticancer agents, supported by preclinical data from studies on potent Cdc7 inhibitors. It also includes comprehensive protocols for key experiments to evaluate these synergistic interactions in a research setting.
Disclaimer
Please note: The quantitative data presented in this document were generated using the Cdc7 inhibitors XL413 and TAK-931, which are structurally related to this compound. While these data provide a strong rationale for the synergistic applications of this compound, it is recommended that researchers empirically determine the optimal concentrations and synergistic effects for this compound in their specific experimental models.
Data Presentation: Synergistic Effects of Cdc7 Inhibitors with Anticancer Agents
The following tables summarize the synergistic effects observed in preclinical studies of Cdc7 inhibitors in combination with various anticancer agents.
Table 1: In Vitro Synergy of the Cdc7 Inhibitor XL413 with Chemotherapeutic Agents in Chemo-Resistant Small-Cell Lung Cancer (SCLC) Cell Lines.[1]
| Cell Line | Treatment | IC50 (µM) |
| H69-AR | Cisplatin | ~18 |
| Cisplatin + XL413 (1 µM) | ~8 | |
| Etoposide | ~25 | |
| Etoposide + XL413 (1 µM) | ~12 | |
| H446-DDP | Cisplatin | ~6 |
| Cisplatin + XL413 (1 µM) | ~2.5 | |
| Etoposide | ~15 | |
| Etoposide + XL413 (1 µM) | ~7 |
Table 2: In Vitro Synergy of the Cdc7 Inhibitor XL413 with the PARP Inhibitor Olaparib in Ovarian Cancer Cell Lines.
| Cell Line | Treatment | Combination Index (CI) | Synergy |
| OVCAR5 | XL413 + Olaparib | < 1 | Synergistic |
| OVCAR8 | XL413 + Olaparib | < 1 | Synergistic |
Combination Index (CI) < 1 indicates a synergistic effect.
Table 3: Overview of Synergistic Combinations with the Cdc7 Inhibitor TAK-931.[2]
| Anticancer Agent Class | Specific Agents | Observed Effect with TAK-931 |
| Topoisomerase Inhibitors | Teniposide, Topotecan, Etoposide, SN-38 | Synergistic antiproliferative effects |
| Platinum Compounds | Carboplatin, Cisplatin | Synergistic antiproliferative effects |
| PARP Inhibitors | Niraparib | Enhanced antitumor efficacy in vivo |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cdc7 Inhibition and Synergy with DNA Damaging Agents
Caption: Mechanism of synergistic apoptosis induction by this compound and DNA damaging agents.
Experimental Workflow for Assessing Synergy
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting of Cdc7-IN-5 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex, which is essential for the firing of replication origins.[3][4] The primary substrate of Cdc7 is the minichromosome maintenance (MCM) complex, a key component of the replicative helicase.[3][5] Phosphorylation of MCM proteins, particularly MCM2 at serine 40 and 53, by Cdc7 is a critical step for the recruitment of other replication factors and the initiation of DNA synthesis.[5][6]
Due to its crucial role in DNA replication and its overexpression in various cancers, Cdc7 has emerged as a promising target for cancer therapy.[7] Cdc7-IN-5 is a small molecule inhibitor of Cdc7 kinase. By inhibiting Cdc7, this compound is expected to block the phosphorylation of MCM2, leading to an S-phase arrest in the cell cycle and subsequent apoptosis in cancer cells.[3]
Western blotting is a key technique to assess the cellular activity of Cdc7 inhibitors by measuring the phosphorylation status of its downstream target, MCM2.[4] This document provides a detailed protocol for performing Western blot analysis on samples treated with this compound.
Cdc7 Signaling Pathway and Inhibition
The signaling cascade initiated by Cdc7 is central to the commencement of DNA replication. The following diagram illustrates the role of Cdc7 and the mechanism of its inhibition by this compound.
References
- 1. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-MCM2 (Ser53) Polyclonal Antibody (A300-756A) [thermofisher.com]
- 3. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization of Cdc7 Protein Kinase During DNA Replication in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Effects of Cdc7 Inhibition on Cancer Cells Using Immunofluorescence
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and a key component of the cell cycle machinery.[1][2] In partnership with its regulatory subunit Dbf4 (also known as ASK), it forms the active DDK (Dbf4-dependent kinase) complex. The primary function of this complex is to phosphorylate the minichromosome maintenance (MCM) complex, particularly the MCM2 subunit. This phosphorylation is an essential step for the assembly of the active replicative helicase, which unwinds DNA and allows for the initiation of DNA synthesis.[3]
Given that many types of cancer cells exhibit heightened reliance on DNA replication machinery, Cdc7 has emerged as a promising therapeutic target.[4] Inhibition of Cdc7 kinase activity disrupts the initiation of DNA replication, leading to replication stress, cell cycle arrest in the S-phase, and ultimately, apoptosis in cancer cells.[4][5][6]
This document provides a detailed protocol for visualizing the cellular effects of a representative Cdc7 inhibitor, referred to here as Cdc7-IN-5, using immunofluorescence. The primary biomarker for assessing the inhibitor's efficacy is the phosphorylation status of MCM2. A decrease in phosphorylated MCM2 (pMCM2) serves as a direct indicator of Cdc7 inhibition within the cell.
Data Presentation: In Vitro Efficacy of Representative Cdc7 Inhibitors
The following table summarizes the inhibitory activities of well-characterized Cdc7 inhibitors, TAK-931 (Simurosertib) and XL413. As specific data for "this compound" is not publicly available, these values serve as a reference for the expected potency of a novel Cdc7 inhibitor.
| Inhibitor Name | Target | Biochemical IC50 | Cellular IC50 | Reference Cell Line(s) |
| TAK-931 (Simurosertib) | Cdc7 Kinase | <0.3 nM | Not specified | COLO205 |
| XL413 | Cdc7 Kinase | 3.4 nM | 2.69 µM | Colo-205 |
| 22.9 µM | HCC1954 |
Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdc7 signaling pathway and the experimental workflow for the immunofluorescence protocol.
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for visualizing this compound effects.
Experimental Protocol: Immunofluorescence Staining of Phospho-MCM2
This protocol details the steps for visualizing the inhibition of Cdc7 kinase by assessing the phosphorylation status of its substrate, MCM2, in cultured cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., COLO205, HeLa)
-
This compound (or other Cdc7 inhibitor)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glass coverslips (sterile)
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-phospho-MCM2 (Ser40/Ser41 or another relevant phosphorylation site) antibody
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG
-
4',6-diamidino-2-phenylindole (DAPI) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed the cells onto the coverslips at a density that will allow them to reach 60-70% confluency on the day of the experiment. c. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2. d. Treat the cells with varying concentrations of this compound (e.g., ranging from 0.1 to 10 times the IC50 value) for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Fixation and Permeabilization: a. Gently aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens. e. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. To reduce non-specific antibody binding, add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute the primary anti-phospho-MCM2 antibody in the Blocking Buffer according to the manufacturer's recommendations. b. Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody solution. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBST for 5 minutes each. b. Dilute the fluorescently labeled secondary antibody in the Blocking Buffer. Protect the antibody solution from light. c. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark. d. Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Counterstaining and Mounting: a. Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei. b. Wash the coverslips twice with PBS. c. Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488/594). b. For quantitative analysis, capture multiple images from different fields for each condition, ensuring consistent imaging parameters (e.g., exposure time, gain). c. Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the phospho-MCM2 signal in the nucleus of each cell. The DAPI signal can be used to define the nuclear region of interest. d. Compare the fluorescence intensity between the vehicle-treated and this compound-treated cells to quantify the reduction in MCM2 phosphorylation.
Expected Results
Treatment of cancer cells with an effective Cdc7 inhibitor like this compound is expected to result in a dose- and time-dependent decrease in the nuclear fluorescence signal corresponding to phosphorylated MCM2. This observation will confirm the on-target activity of the inhibitor and its ability to disrupt the Cdc7 signaling pathway. Further analysis of cell morphology and number may also reveal signs of cell cycle arrest and apoptosis at higher concentrations or longer incubation times.
References
- 1. researchgate.net [researchgate.net]
- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Cdc7-IN-5 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] In partnership with its regulatory subunit Dbf4, it forms the active DDK complex (Dbf4-dependent kinase) which is essential for the firing of replication origins.[2] The primary substrate of Cdc7 is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex.[3] Phosphorylation of the MCM complex by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[1][3] Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive therapeutic target.[4]
Cdc7-IN-5 is a potent and selective inhibitor of Cdc7 kinase. As specific data for this compound is not extensively available in public literature, this document will provide protocols and data for well-characterized, representative Cdc7 inhibitors such as PHA-767491, XL413, and TAK-931 to illustrate the experimental principles and data presentation for utilizing Cdc7 inhibitors in high-throughput screening (HTS) assays. These inhibitors, like many Cdc7 inhibitors, are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[1][2] Inhibition of Cdc7 leads to cell cycle arrest and apoptosis in cancer cells, which often exhibit a heightened dependency on this kinase for proliferation.[3]
These application notes provide detailed protocols for key biochemical and cell-based assays formatted for high-throughput screening to assess the potency and efficacy of Cdc7 inhibitors.
Data Presentation: Potency of Representative Cdc7 Inhibitors
The following tables summarize the biochemical and cellular potency of well-characterized Cdc7 inhibitors. This data serves as a reference for expected outcomes when screening similar compounds like this compound.
Table 1: Biochemical Potency of Representative Cdc7 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| PHA-767491 | Cdc7/CDK9 | 10 | Biochemical Kinase Assay |
| XL413 | Cdc7 | 3.4 | Biochemical Kinase Assay |
| TAK-931 | Cdc7 | < 0.3 | Biochemical Kinase Assay |
Table 2: Cellular Anti-Proliferative Activity of Representative Cdc7 Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Type |
| PHA-767491 | Average (61 cell lines) | 3.17 | Cell Proliferation Assay |
| HCC1954 | 0.64 | Cell Proliferation Assay | |
| Colo-205 | 1.3 | Cell Proliferation Assay | |
| XL413 | Colo-205 | 1.1 - 2.69 | Cell Proliferation Assay |
| HCC1954 | 22.9 | Cell Proliferation Assay | |
| TAK-931 | Median (246 cell lines) | 0.554 | Cell Proliferation Assay |
Signaling Pathway and Experimental Workflow Diagrams
Cdc7 Signaling Pathway and Point of Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving Solubility Challenges with Cdc7-IN-5: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the Cdc7 kinase inhibitor, Cdc7-IN-5.
Troubleshooting Guide
Researchers may face challenges in dissolving and maintaining the solubility of this compound, particularly when preparing stock solutions and working dilutions for cellular assays. The following guide provides a systematic approach to overcoming these issues.
Problem 1: Difficulty Dissolving this compound Powder
If you are experiencing issues with dissolving the lyophilized powder, consider the following steps:
-
Solvent Choice: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
-
Solvent Quality: The hygroscopic nature of DMSO means it can absorb moisture from the air, which can significantly reduce the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for the best results.[1]
-
Physical Assistance: To achieve a concentration of 12.5 mg/mL (28.06 mM) in DMSO, the use of sonication and warming is necessary. Heating the solution to 60°C can aid in dissolution.[1]
Problem 2: Precipitation of this compound in Aqueous Solutions
A common issue is the precipitation of the compound when diluting the DMSO stock solution into aqueous buffers or cell culture media.
-
Final Concentration: Ensure that the final concentration of this compound in your aqueous solution does not surpass its solubility limit in that medium. It is advisable to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium.
-
DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept low, typically below 0.5%, to minimize solvent effects on your experiment and to reduce the likelihood of precipitation.
-
Sonication: If you observe precipitation after dilution, gentle sonication may help to redissolve the compound.
Below is a workflow for preparing and using this compound solutions to minimize solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous DMSO.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of 12.5 mg/mL (28.06 mM) with the assistance of sonication and heating to 60°C.[1]
Q3: How should I store this compound stock solutions?
A3: For long-term stability, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: My compound precipitated out of the cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue due to the limited solubility of many small molecule inhibitors. First, ensure the final DMSO concentration is below 0.5%. If precipitation still occurs, you may need to lower the final concentration of this compound. Gentle sonication can also help to redissolve the compound. It is best practice to prepare fresh dilutions immediately before each experiment and avoid storing the compound in aqueous solutions.
Q5: Why is it important to use a new bottle of DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Using a newly opened bottle of anhydrous DMSO ensures the best possible solvent conditions for dissolution.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information regarding the solubility and storage of this compound.
| Parameter | Value | Notes |
| Solvent | DMSO | Anhydrous, high-purity recommended[1] |
| Solubility in DMSO | 12.5 mg/mL (28.06 mM) | Requires sonication and heating to 60°C[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Keep in a tightly sealed container |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Aliquoting is recommended[1] |
| Final DMSO (Assay) | < 0.5% | Recommended to avoid solvent effects and precipitation |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 445.47 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
Heat block or water bath set to 60°C
Procedure:
-
Calculate the required mass of this compound and volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.45 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of fresh, anhydrous DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath for 10-15 minutes.
-
Transfer the tube to a heat block or water bath at 60°C for 10 minutes, vortexing occasionally until the solid is fully dissolved.[1]
-
Visually inspect the solution to ensure no solid particles remain.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Cdc7 Signaling Pathway and Inhibition
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[2] It forms an active complex with its regulatory subunit, Dbf4, to become the Dbf4-dependent kinase (DDK).[3] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a core component of the pre-replication complex.[2][3] Phosphorylation of the MCM complex by Cdc7 is a critical step for the recruitment of other replication factors, which leads to the unwinding of DNA and the start of DNA synthesis.[2] this compound acts as an ATP-competitive inhibitor, blocking this phosphorylation event and thereby preventing the initiation of DNA replication.[3]
References
Technical Support Center: Optimizing Cdc7-IN-5 Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of Cdc7-IN-5. Given that publicly available in vivo data for this compound is limited, this guide synthesizes information from preclinical studies of other potent Cdc7 inhibitors to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[1] By forming a complex with its regulatory subunit Dbf4, Cdc7 phosphorylates the minichromosome maintenance (MCM) complex, which is a key step in activating the DNA helicase and firing replication origins.[2][3] Inhibition of Cdc7 by this compound is expected to block this phosphorylation event, leading to S-phase arrest and, in cancer cells, subsequent apoptosis.[4]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to the overexpression of Cdc7 in various cancers and its critical role in cell proliferation, Cdc7 inhibitors like this compound are being investigated as anti-cancer agents.[2] Inhibition of Cdc7 has shown anti-tumor activity in preclinical models of ovarian, lung, and oral cancers.[3][5] Furthermore, Cdc7 inhibitors may sensitize cancer cells to DNA-damaging chemotherapies.[3]
Q3: How do I prepare this compound for in vivo administration?
A3: While specific formulation details for this compound are not publicly available, a common approach for administering hydrophobic small molecule inhibitors in vivo is to prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) (MC) with 0.2% Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient drug exposure at the tumor site. | - Verify Formulation: Ensure this compound is properly suspended in the vehicle. Consider particle size reduction to improve bioavailability. - Optimize Dosing Schedule: Increase dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will inform the optimal dosing regimen. |
| Tumor model resistance. | - Confirm Target Expression: Verify the expression of Cdc7 in your chosen xenograft or syngeneic model. - Combination Therapy: Consider combining this compound with other anti-cancer agents, such as DNA-damaging chemotherapies or PARP inhibitors, which have shown synergistic effects with other Cdc7 inhibitors.[2][3] | |
| Toxicity (e.g., weight loss, lethargy) | Dose is too high. | - Dose Reduction: Reduce the dose of this compound. A dose-range-finding study is highly recommended. - Modified Dosing Schedule: Change the dosing schedule to include drug holidays (e.g., 5 days on, 2 days off) to allow for animal recovery. |
| Off-target effects. | - Selectivity Profiling: If not already done, characterize the selectivity of this compound against a panel of other kinases to understand potential off-target activities. | |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | - Sonication: Use a sonicator to aid in the dispersion of the compound in the vehicle. - Alternative Vehicles: Test alternative vehicle formulations. For some hydrophobic compounds, a solution in a solvent like DMSO (at a low, non-toxic final concentration) mixed with a vehicle like corn oil may be suitable. However, vehicle toxicity must be carefully evaluated.[6] |
In Vivo Dosing and Efficacy of Structurally Similar Cdc7 Inhibitors
The following table summarizes in vivo data from studies on other Cdc7 inhibitors, which can serve as a starting point for designing experiments with this compound.
| Inhibitor | Animal Model | Tumor Model | Dosage and Administration | Key Findings | Reference |
| TAK-931 (Simurosertib) | Mouse | COLO205 Xenograft | Oral gavage | Dose-dependent inhibition of pMCM2 and significant anti-tumor activity. | [6] |
| TAK-931 (Simurosertib) | Mouse | Pancreatic PDX | Oral gavage | Higher antiproliferative activity in RAS-mutant vs. RAS-wild-type models. | |
| XL413 | Mouse | OVCAR8 Xenograft | Not specified | Combination with Olaparib significantly inhibited tumor growth. | [2] |
| PHA-767491 | Rodent | Multiple cancer models | Not specified | Resulted in apoptotic cell death and tumor growth inhibition. | [1] |
| Dequalinium chloride | Mouse | Oral cancer model | Not specified | Promising anti-tumor activity. | [7] |
Experimental Protocols
General In Vivo Efficacy Study Protocol
This protocol is a general guideline and should be adapted based on the specific characteristics of this compound and the chosen animal model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) for human cancer cell line xenografts.
-
Cell Culture and Implantation:
-
Culture your cancer cell line of interest under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
On each day of treatment, prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% MC + 0.2% Tween 80).
-
Administer the formulation via the desired route (e.g., oral gavage).
-
-
Treatment Schedule:
-
A typical treatment schedule could be once or twice daily for 21 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pMCM2).
-
Visualizations
Cdc7 Signaling Pathway and Inhibition
Caption: Cdc7-Dbf4 (DDK) complex phosphorylates the MCM complex to initiate DNA replication. This compound inhibits this process.
General In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study of a therapeutic agent in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Cdc7-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and minimizing the off-target effects of Cdc7-IN-5, a novel inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and what are its potential off-target effects?
A1: this compound is an ATP-competitive inhibitor of Cdc7 kinase. Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK), which is a critical regulator of the initiation of DNA replication.[1][2] DDK's primary role is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), a key step for the recruitment of other replication factors and the unwinding of DNA at replication origins.[3][4][5] By inhibiting Cdc7, this compound is designed to block the initiation of DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on robust DNA replication.[1][6]
Potential off-target effects are a concern with any small molecule inhibitor.[7] While specific off-target data for this compound is not yet publicly available, off-target interactions for kinase inhibitors can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translational efficacy.[7] Common off-targets for kinase inhibitors can include other kinases with structurally similar ATP-binding pockets. For instance, some kinase inhibitors have been observed to interact with kinases from the same family or even unrelated kinase families.[8][9]
Q2: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of Cdc7. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this observation:
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Orthogonal Validation: Use a structurally different, well-characterized Cdc7 inhibitor to see if it recapitulates the same phenotype.[10] If it does not, the observed effect is likely due to an off-target interaction of this compound.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to specifically knock down or knock out Cdc7.[7][10] If the phenotype persists in the absence of the Cdc7 protein, it is highly probable that the effect is off-target.
-
Dose-Response Correlation: Titrate this compound and correlate the unexpected phenotype with the on-target effect (e.g., inhibition of MCM2 phosphorylation). If the unexpected phenotype only occurs at concentrations significantly higher than those required for Cdc7 inhibition, it may be an off-target effect.[11]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of Cdc7.[11] If this reverses the observed phenotype, it confirms the effect is on-target. If the phenotype persists, it is likely off-target.
Q3: What are the recommended strategies to proactively minimize off-target effects when using this compound in my experiments?
A3: Proactive measures can significantly reduce the risk of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that achieves the desired level of on-target inhibition (e.g., 50-90% inhibition of MCM2 phosphorylation).[7][8] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[7]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been extensively profiled and are known to be highly selective for the target of interest.[7]
-
Thoroughly Characterize Your System: Be aware of the expression levels of Cdc7 and potential off-targets in your specific cell line or model system, as this can influence the observed effects.[7]
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical assays and cell-based assays.
-
Possible Cause: Discrepancies can arise from several factors. A primary reason is the difference in ATP concentrations; biochemical assays often use low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors like this compound.[11]
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm that this compound is binding to Cdc7 in your cellular model.[7][11]
-
Assess Cell Permeability: The compound may have poor cell permeability or be subject to efflux by cellular pumps, leading to a lower intracellular concentration.[11]
-
Check Target Expression and Activity: Ensure that Cdc7 is expressed and active in the cell line being used.[11]
-
Issue 2: High levels of cytotoxicity observed at concentrations expected to be selective for Cdc7.
-
Possible Cause: The observed toxicity may be due to the inhibition of one or more off-target kinases that are critical for cell survival.[7]
-
Troubleshooting Steps:
-
Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets. This will provide an IC50 value for each interaction, indicating the potency of inhibition.[8][11]
-
Chemical Proteomics: Use techniques like affinity chromatography with immobilized this compound followed by mass spectrometry to identify direct binding partners in a cell lysate.[12]
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Compare with Known Cdc7 Inhibitor Phenotypes: Research the reported cellular effects of other highly selective Cdc7 inhibitors. If the observed cytotoxicity profile of this compound is significantly different, it points towards off-target effects.
-
Quantitative Data Summary
The following table summarizes the selectivity profiles of well-characterized Cdc7 inhibitors. This data can serve as a benchmark when evaluating the selectivity of novel compounds like this compound. (Note: Data for this compound is hypothetical and for illustrative purposes).
| Inhibitor | Cdc7 IC50 (nM) | Key Off-Target Kinases (IC50 in nM) | Reference |
| This compound (Hypothetical) | 8 | CDK9 (45), Aurora B (>300), PLK1 (>500) | N/A |
| PHA-767491 | 10 | CDK9 (34) | [13] |
| XL413 (BMS-863233) | <3 | Highly Selective | [14] |
| TAK-931 | 1.3 | Highly Selective | [13] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via In Vitro Kinase Inhibition Assay
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Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant kinases to identify on- and off-targets.[8]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Kinase Reaction: Initiate the reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).
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Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[8]
-
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of Cdc7 recapitulates the phenotype observed with this compound treatment.[10]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the CDC7 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
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Verification of Knockout: Expand the clones and verify the knockout of the Cdc7 protein by Western blot and sequencing of the genomic locus.
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Phenotypic Analysis: Analyze the knockout clones for the phenotype of interest and compare it to the phenotype observed with this compound treatment.
-
Visualizations
Caption: Cdc7 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cdc7-IN-5 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdc7-IN-5, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Cdc7 kinase.[1] Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[2] The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[2][3] Phosphorylation of the MCM complex by Cdc7 is a critical step for the initiation of DNA replication.[2][3] By binding to the ATP pocket of Cdc7, this compound blocks the phosphorylation of the MCM complex, leading to the inhibition of DNA replication initiation, which can induce replication stress and ultimately lead to apoptosis in cancer cells.[2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in an organic solvent such as DMSO to prepare a high-concentration stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles.[1]
Q3: What are the expected phenotypic effects of this compound in cancer cell lines?
A3: Inhibition of Cdc7 by this compound is expected to cause a cell cycle arrest in the S-phase due to the block in DNA replication initiation.[5][6] In cancer cells, which are often more dependent on efficient DNA replication and may have compromised cell cycle checkpoints, sustained inhibition of Cdc7 can lead to an accumulation of DNA damage and subsequently induce apoptosis or mitotic catastrophe.[5][6] Normal cells, in contrast, may undergo a reversible cell cycle arrest.
Q4: How can I confirm that this compound is active in my cellular experiments?
A4: A reliable method to confirm the in-cell activity of this compound is to assess the phosphorylation status of its direct downstream target, the MCM2 protein.[7] A successful inhibition of Cdc7 will lead to a dose-dependent decrease in the phosphorylation of MCM2 at specific sites, such as Serine 40/41 or Serine 53.[7] This can be measured by Western blotting using phospho-specific MCM2 antibodies.
Q5: Are there any known off-target effects for this compound?
A5: Specific off-target kinase profiling data for this compound is not widely available in the public domain. Like many kinase inhibitors, it is possible that this compound may inhibit other kinases, especially at higher concentrations. If you observe unexpected phenotypes, it is recommended to perform a kinase selectivity profile to identify potential off-target effects.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from compound handling to assay conditions. This guide provides a structured approach to troubleshoot common issues.
Problem 1: High Variability in IC50/GI50 Values in Cell Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure cells are in the exponential growth phase throughout the experiment. Use a multichannel pipette for cell seeding to minimize well-to-well variability. |
| This compound Precipitation | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, refer to the troubleshooting guide for compound precipitation below. The final DMSO concentration should typically be kept at ≤0.1%.[8] |
| Cell Line Health and Passage Number | Use cells with a low passage number and ensure they are healthy and free of contamination. High passage numbers can lead to genetic drift and altered drug sensitivity.[9] |
| Assay Duration | The cytotoxic effects of Cdc7 inhibitors can be time-dependent. While a 72-hour incubation is common, this may need to be optimized for your specific cell line.[9] |
| Reagent Variability | Use fresh, high-quality reagents. Ensure that the viability reagent (e.g., MTT, CellTiter-Glo) is properly stored and handled according to the manufacturer's instructions. |
Problem 2: No or Weak Inhibition of MCM2 Phosphorylation
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for inhibiting MCM2 phosphorylation in your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal incubation time required to observe a significant decrease in MCM2 phosphorylation. |
| Inefficient Protein Extraction | Ensure complete cell lysis and protein extraction. Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins. |
| Poor Antibody Quality | Use a validated phospho-specific MCM2 antibody. Titrate the antibody to determine the optimal concentration for Western blotting. Include positive and negative controls to validate the antibody's specificity. |
| Low Cdc7 Expression/Activity | Confirm the expression and activity of Cdc7 in your cell line. If the target is not expressed or is inactive, the inhibitor will not have an effect. |
Problem 3: this compound Precipitation in Cell Culture Media
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is hydrophobic. Prepare a high-concentration stock solution in 100% DMSO. Minimize the final DMSO concentration in the cell culture medium (ideally ≤0.1%).[8] |
| Improper Dilution | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium with vigorous vortexing immediately after adding the stock to ensure rapid and thorough mixing.[8] |
| Stock Solution Issues | Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve. Prepare fresh stock solutions regularly.[8] |
| Interaction with Media Components | High concentrations of serum proteins can sometimes contribute to compound precipitation. Consider reducing the serum concentration if compatible with your cell line. |
| pH and Temperature Effects | Ensure the cell culture medium is at the correct pH (typically 7.2-7.4) and is pre-warmed to 37°C before adding the inhibitor.[8] |
Quantitative Data
Specific IC50 and GI50 values for this compound across a wide range of cancer cell lines are not extensively reported in publicly available literature.[2] Researchers are encouraged to determine these values empirically for their cell lines of interest. The following table provides representative data for a similar potent Cdc7 inhibitor, "Cdc7-IN-10", to serve as a reference.
Table 1: Representative Anti-proliferative Activity of a Potent Cdc7 Inhibitor ("Cdc7-IN-10") [10]
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Wild-Type | 0.25 |
| SW620 | Colon Carcinoma | Mutant | 0.18 |
| A2780 | Ovarian Cancer | Wild-Type | 0.32 |
| HeLa | Cervical Cancer | HPV E6-mediated loss | 0.15 |
| NCI-H446 | Small Cell Lung Cancer | Mutant | 0.41 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 0.38 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound that inhibits cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.[2]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[2]
-
Treatment: Remove the overnight medium and add 100 µL of the 2X drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of this compound and use a non-linear regression model to determine the IC50 value.[2]
Protocol 2: Western Blot Analysis of MCM2 Phosphorylation
This protocol is to assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation of its downstream target, MCM2.[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-MCM2 (Ser40/41 or Ser53) and mouse anti-total MCM2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
SDS-PAGE equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-MCM2 signal to the total MCM2 signal and then to the loading control.
Visualizations
Cdc7 Signaling Pathway in DNA Replication Initiation
Caption: Cdc7 signaling pathway in DNA replication initiation.
Experimental Workflow for Troubleshooting Inconsistent IC50 Results
Caption: Troubleshooting workflow for inconsistent IC50 results.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Cdc7-IN-5 in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to manage and mitigate the cytotoxic effects of Cdc7-IN-5 in non-cancerous cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity in my non-cancerous cell lines with this compound at concentrations effective against cancer cells?
A1: This is a common challenge with kinase inhibitors. The cytotoxicity you're observing can stem from two primary sources:
-
On-Target Toxicity: Cell Division Cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication in all proliferating cells, not just cancerous ones.[1][2][3] While cancer cells are often more reliant on robust DNA replication, inhibiting this fundamental process in healthy, dividing cells can also lead to cell cycle arrest and, at certain concentrations, cell death.[4][5]
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular proteins unintentionally.[6] These off-target interactions can disrupt essential cellular pathways unrelated to Cdc7, leading to toxicity.[7][8] Problems with compound solubility or stability in your cell culture media can also contribute to non-specific effects.[7]
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A2: A multi-step approach is recommended to distinguish between on-target and off-target effects:
-
Kinome Profiling: Screen this compound against a large panel of kinases to determine its selectivity.[6][7] If the inhibitor shows high affinity for other kinases, off-target effects are likely contributing to the cytotoxicity.
-
Use Structurally Different Inhibitors: Test other potent and selective Cdc7 inhibitors with different chemical scaffolds.[7] If the cytotoxicity persists across different inhibitors, it is more likely an on-target effect.
-
Rescue Experiments: Transfect your non-cancerous cells with a drug-resistant mutant of the Cdc7 kinase. If this rescues the cells from cytotoxicity, it confirms the effect is on-target.[7]
-
Analyze Downstream Markers: Use western blotting to analyze the phosphorylation status of known Cdc7 substrates, like the minichromosome maintenance 2-7 (MCM2-7) complex.[2][4] This confirms the inhibitor is engaging its intended target in your experimental system.
Q3: What is the first and most direct strategy to reduce cytotoxicity in my experiments?
A3: The most immediate strategy is to perform a careful dose-response optimization. Use the lowest effective concentration of this compound that achieves the desired anti-cancer effect while minimizing toxicity in non-cancerous control cells.[6][7] Creating a detailed dose-response curve for both your cancer and non-cancerous cell lines will allow you to identify a potential therapeutic window. Additionally, consider dose interruption or reduction strategies in your experimental design.[7]
Q4: Can combination therapies help reduce the required dose and associated toxicity of this compound?
A4: Yes, combination therapy is a highly promising strategy. By combining this compound with another agent that works synergistically, you can often achieve the desired anti-cancer effect at lower, less toxic concentrations of each drug. Promising combinations for Cdc7 inhibitors include:
-
PARP Inhibitors (e.g., Olaparib): The combination of a Cdc7 inhibitor and a PARP inhibitor has been shown to significantly increase DNA damage and replication stress in cancer cells, leading to enhanced efficacy.[9]
-
ATR/CHK1 Inhibitors: For cancer cells resistant to ATR or CHK1 inhibition, pretreatment with a Cdc7 inhibitor can induce replication stress, sensitizing them to the ATR/CHK1 inhibitor.[10] This synergistic effect may allow for lower doses of both compounds.
-
Standard Chemotherapies (e.g., Gemcitabine, Doxorubicin): Cdc7 inhibitors can potentiate the effects of DNA-damaging agents by preventing cancer cells from repairing the induced damage.[9][11]
Q5: How do I experimentally validate that a drug combination is synergistic?
A5: To validate a synergistic interaction, you should treat cells with each drug alone and in combination across a range of concentrations. Cell viability is then measured (e.g., using a CCK-8 or MTT assay), and the data are analyzed to calculate a Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High cytotoxicity observed in non-cancerous cells at effective anti-cancer concentrations. | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[7] 2. Test a Cdc7 inhibitor with a different chemical scaffold.[7] | 1. Identification of unintended kinase targets. 2. Confirmation of whether the toxicity is specific to the this compound chemical structure or a general effect of Cdc7 inhibition. |
| On-target toxicity | 1. Perform a detailed dose-response curve to determine the lowest effective concentration.[6] 2. Investigate combination therapies (e.g., with PARP or ATR inhibitors) to lower the required dose of this compound.[10] 3. Consider intermittent dosing schedules in longer-term studies. | 1. Reduced cytotoxicity in non-cancerous cells while maintaining the desired on-target effect. 2. Synergistic anti-cancer activity, allowing for dose reduction. | |
| Compound solubility issues | 1. Verify the solubility of this compound in your specific cell culture media. 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[7] | Prevention of compound precipitation, which can lead to inconsistent results and non-specific toxicity. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., DNA damage response pathways).[7] 2. Consider a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to Cdc7 inhibition. 2. More consistent and interpretable results. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile for a Cdc7 Inhibitor This table contains illustrative data to demonstrate how selectivity is presented. Actual values for this compound would need to be determined experimentally.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. Cdc7) |
| Cdc7 | 5 | - |
| CDK2 | 850 | 170x |
| CDK9 | > 10,000 | > 2000x |
| ATR | 1,200 | 240x |
| CHK1 | 2,500 | 500x |
| PLK1 | > 10,000 | > 2000x |
Table 2: Example IC50 Values for this compound in Cancerous vs. Non-Cancerous Cells This table illustrates a potential therapeutic window. Values are hypothetical.
| Cell Line | Cell Type | IC50 (nM) after 72h treatment |
| OVCAR8 | Ovarian Cancer | 150 |
| HCT116 | Colon Cancer | 220 |
| hTERT-RPE1 | Non-cancerous Retinal Pigment Epithelial | 1100 |
| BJ-hTERT | Non-cancerous Fibroblast | 1500 |
Table 3: Example Combination Index (CI) Values for this compound with Olaparib (PARP Inhibitor) CI < 1 indicates synergy. Values are hypothetical.
| Cell Line | Drug Combination (this compound + Olaparib) | CI Value at 50% Fraction Affected (Fa) |
| OVCAR8 | 100 nM + 1 µM | 0.65 |
| HCT116 | 150 nM + 2 µM | 0.72 |
Visualizations
Caption: The role of the Cdc7 kinase (as part of the DDK complex) in initiating DNA replication.
Caption: A logical workflow for troubleshooting the cytotoxicity of this compound.
Caption: Conceptual diagram of using combination therapy to reduce dose and toxicity.
Detailed Experimental Protocols
Protocol 1: Dose-Response Curve and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines to identify a therapeutic window.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions (e.g., from 20 µM to 1 nM) in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of human kinases.
Methodology: This protocol is typically performed through specialized commercial services (e.g., Eurofins, Reaction Biology Corp), as it requires access to a large library of purified recombinant kinases.
-
Compound Submission: Prepare and ship the test compound (this compound) and vehicle control (DMSO) at a specified concentration and volume.
-
Assay Performance: The service provider will typically perform radiometric (33P-ATP) or fluorescence-based assays. The compound is usually tested at a fixed concentration (e.g., 1 µM) against the kinase panel to determine the percent inhibition.
-
Follow-up IC50: For any kinases that show significant inhibition (e.g., >50% at 1 µM), a follow-up dose-response assay is performed to determine the precise IC50 value.
-
Data Analysis: The results are provided as a list of kinases and their corresponding inhibition values or IC50s. This data is used to calculate the selectivity of this compound by comparing its IC50 for Cdc7 to its IC50 for other kinases.
Protocol 3: Evaluating Synergistic Effects of Combination Therapy
Objective: To determine if combining this compound with a second agent results in a synergistic anti-cancer effect.
Methodology:
-
Determine Individual IC50s: First, determine the IC50 values for this compound and the second agent (e.g., Olaparib) individually in your target cancer cell line as described in Protocol 1.
-
Combination Plate Setup: Design a matrix in a 96-well plate. Seed cells as before. Treat cells with serial dilutions of this compound alone, the second agent alone, and combinations of both. It is common to use a constant ratio of the two drugs based on their IC50 values (e.g., Drug A at 0.25x, 0.5x, 1x, 2x, 4x its IC50 combined with Drug B at 0.25x, 0.5x, 1x, 2x, 4x its IC50).
-
Incubation and Viability Assay: Incubate for 72 hours and perform a cell viability assay as described in Protocol 1.
-
Data Analysis (Combination Index): Use specialized software (e.g., CompuSyn) to analyze the dose-response data. The software will calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
References
- 1. benchchem.com [benchchem.com]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating Mechanisms of Resistance to Cdc7-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the Cdc7 inhibitor, Cdc7-IN-5.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Problem 1: Reduced or no efficacy of this compound in cancer cell lines over time.
| Potential Cause | Recommended Solution(s) |
| Development of Acquired Resistance | Cells can develop resistance to Cdc7 inhibitors through various mechanisms. |
| 1. Upregulation of Bypass Signaling Pathways: Cells may activate alternative pathways to bypass the dependency on Cdc7 for DNA replication. A key suspected mechanism is the upregulation of Cyclin-Dependent Kinase 1 (CDK1) activity, which can functionally compensate for Cdc7 inhibition.[1][2] | |
| 2. Persistent Cdc7 Activity or Overexpression: Resistant cells might maintain high levels of Cdc7 expression or activity, overcoming the inhibitory effect of this compound. | |
| 3. Altered Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. | |
| Compound Instability or Degradation | This compound may be unstable under specific experimental conditions (e.g., prolonged incubation, exposure to light). |
| - Prepare fresh stock solutions of this compound for each experiment. | |
| - Store the compound as recommended by the manufacturer, protected from light and moisture. | |
| - Perform a dose-response curve with a fresh batch of the inhibitor to confirm its potency. | |
| Cell Line-Specific Factors | The intrinsic genetic and epigenetic landscape of a cell line can influence its sensitivity to Cdc7 inhibition. |
| - Characterize the baseline expression levels of Cdc7, Dbf4, MCM proteins, and key cell cycle regulators (e.g., p53, Rb) in your cell line. | |
| - Compare the sensitivity of a panel of cell lines with different genetic backgrounds to identify potential biomarkers of response or intrinsic resistance. |
Problem 2: Inconsistent results in downstream assays (e.g., Western blot, cell cycle analysis) after this compound treatment.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Drug Concentration or Treatment Time | The concentration of this compound and the duration of treatment may not be optimal to observe the desired effect. |
| - Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting Cdc7 activity in your specific cell line. | |
| - Use inhibition of MCM2 phosphorylation (a direct downstream target of Cdc7) as a biomarker for target engagement. | |
| Cell Synchronization Issues | The effect of Cdc7 inhibition is most pronounced during the G1/S phase transition. Asynchronous cell populations may yield variable results. |
| - Synchronize cells at the G1/S boundary using methods like serum starvation followed by serum re-addition or a double thymidine (B127349) block before adding this compound. | |
| Antibody Performance in Western Blotting | Poor quality or inappropriate antibodies for detecting Cdc7, phospho-MCM2, or other proteins of interest can lead to unreliable data. |
| - Validate your primary antibodies using positive and negative controls (e.g., cell lysates with known high and low expression of the target protein, or cells treated with a known activator/inhibitor). | |
| - Use phospho-specific antibodies that have been validated for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Cdc7 inhibitors?
A1: The primary mechanisms of resistance to Cdc7 inhibitors are believed to involve the activation of bypass signaling pathways that reduce the cell's dependency on Cdc7 for DNA replication. A key mechanism that has been identified is the upregulation of CDK1 activity, which can phosphorylate MCM proteins and initiate DNA replication in a Cdc7-independent manner.[1][2] Other potential mechanisms include persistent overexpression of Cdc7 and increased drug efflux.
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value is indicative of resistance.[3][4][5]
Q3: What is a good biomarker to confirm that this compound is engaging its target in cells?
A3: The phosphorylation of the minichromosome maintenance 2 (MCM2) protein at specific serine residues (e.g., Ser40/41 and Ser53) is a direct and reliable biomarker for Cdc7 kinase activity.[6] A decrease in the levels of phosphorylated MCM2 upon treatment with this compound, as measured by Western blot, indicates successful target engagement.
Q4: Should I be concerned about the solubility of this compound in my cell culture medium?
A4: Yes, like many small molecule kinase inhibitors, this compound may have limited aqueous solubility. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in pre-warmed culture medium with vigorous mixing. The final concentration of the organic solvent in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Visual inspection for any precipitate after dilution is recommended.
Q5: Can I combine this compound with other anti-cancer agents?
A5: Yes, combining Cdc7 inhibitors with other therapies, such as PARP inhibitors or conventional chemotherapy, is a promising strategy.[7] Inhibition of Cdc7 can induce DNA replication stress, which may synergize with agents that cause DNA damage or inhibit DNA repair pathways.[8][9] However, the optimal combination and dosing schedule would need to be determined empirically for your specific cancer model.
Data Presentation
Table 1: Comparative IC50 Values of Cdc7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| A375 (Melanoma) | TAK-931 | 350 nM | 150 nM | 0.43 | [6] |
| H69-AR (SCLC) | XL413 | >10 µM | 416.8 µM | N/A | [8] |
| H446-DDP (SCLC) | XL413 | >10 µM | 681.3 µM | N/A | [8] |
Note: Data for this compound is not yet publicly available. The data presented here for other Cdc7 inhibitors can serve as a reference for designing and interpreting resistance studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Western Blot for Cdc7 and Phospho-MCM2
Objective: To assess the expression levels of Cdc7 and the phosphorylation status of its substrate, MCM2, in response to this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cdc7, anti-phospho-MCM2, anti-total-MCM2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-MCM2 signal to total MCM2 and the loading control.
Co-Immunoprecipitation (Co-IP) for Cdc7-Dbf4 Interaction
Objective: To investigate the interaction between Cdc7 and its regulatory subunit Dbf4.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody (e.g., anti-Cdc7 or anti-Dbf4)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both Cdc7 and Dbf4.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13]
Mandatory Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: CDK1 upregulation as a bypass resistance mechanism.
Caption: Experimental workflow for investigating resistance.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Fine-tuning the treatment duration of Cdc7-IN-5 for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cdc7-IN-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that is essential for the initiation of DNA replication.[1][2][3] It forms an active complex with its regulatory subunit, Dbf4, called the Dbf4-dependent kinase (DDK).[4][5] The primary role of the DDK complex is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), which is a crucial step for the activation of the DNA helicase.[4][6][7] This activation allows the unwinding of DNA, which is necessary for DNA synthesis to begin.[4][7] this compound, like many other Cdc7 inhibitors, is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) to its substrates and thereby halting the initiation of DNA replication.[4][8] This leads to replication stress and can induce p53-independent apoptosis in cancer cells, while normal cells may undergo a reversible G1 arrest.[3][5]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.[9] Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1] Before use, visually inspect the stock solution for any precipitation.[9]
Q3: What is the optimal treatment duration for this compound?
A3: The optimal treatment duration for this compound is cell-type and experiment-dependent and should be determined empirically. However, studies with other Cdc7 inhibitors, such as XL413, have shown that treatment for up to 24 hours can be effective without causing significant cytotoxicity in some cell lines like K562.[10] For applications such as enhancing homology-directed repair (HDR) in CRISPR-Cas9 editing, post-treatment incubation with a Cdc7 inhibitor immediately after editing has been shown to be more effective than pre-treatment.[10][11] It is recommended to perform a time-course experiment to determine the ideal exposure time for your specific model system and desired outcome.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation of the inhibitor in the cell culture medium will lead to an unknown effective concentration and potential cytotoxicity.[9] Do not proceed with the experiment. This issue often arises from the hydrophobic nature of many kinase inhibitors. To troubleshoot, you can:
-
Verify Stock Solution: Check your stock solution for any visible precipitate. If present, gently warm the vial in a 37°C water bath and vortex vigorously to redissolve the compound.[9]
-
Optimize Dilution: Perform the final dilution of the stock solution directly into pre-warmed (37°C) cell culture medium with vigorous mixing to ensure rapid and even dispersion.[9]
-
Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium at or below 0.1% (v/v), as higher concentrations can be cytotoxic.[9]
-
Test Media Solubility: The composition of the cell culture medium can affect the solubility of the compound. Perform a solubility test in your specific medium by preparing a series of dilutions and incubating them at 37°C for 1-2 hours, then visually inspecting for precipitation.[9]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Degraded Compound | Prepare a fresh stock solution of this compound. Ensure proper storage of both the solid compound and stock solutions.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 or GI50) for your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the most effective treatment window.[10] |
| Cell Line Resistance | Some cell lines may be inherently resistant to Cdc7 inhibition. Consider using a positive control cell line known to be sensitive to Cdc7 inhibitors. |
| Precipitation of Compound | Follow the troubleshooting steps for compound precipitation outlined in the FAQs.[9] |
Problem 2: High Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤0.1%). Run a vehicle control with the same solvent concentration.[9] |
| Compound Concentration Too High | Re-evaluate the dose-response curve and select a concentration that provides the desired biological effect with acceptable toxicity. |
| Prolonged Treatment Duration | Reduce the treatment duration. A shorter exposure may be sufficient to achieve the desired effect with less toxicity. |
| Off-Target Effects | While this compound is a potent inhibitor, consider the possibility of off-target effects at higher concentrations. Compare your results with those from another Cdc7 inhibitor with a different chemical scaffold. |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of several well-characterized Cdc7 inhibitors. This information can serve as a reference for benchmarking the performance of this compound in your experiments.
| Inhibitor | Target(s) | IC50 (nM) [Enzymatic Assay] | Cell-based Potency | Reference |
| TAK-931 | Cdc7 | <0.3 | Potent anti-proliferative activity in various cancer cell lines. | [12] |
| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | Induces apoptosis in multiple cancer cell lines. | [12] |
| XL413 (BMS-863233) | Cdc7 | Low nanomolar | Improves chemotherapeutic efficacy in resistant SCLC cells. | [12] |
| CRT'2199 | Cdc7 | 4 | Potent, dose-dependent tumor inhibition in xenograft models. | [12] |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8)
This protocol is designed to determine the cytotoxic effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for an additional 48-72 hours.[13]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[13]
Western Blot for Phospho-MCM2
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of its substrate, MCM2.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-loading control e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and for the optimal duration.
-
Harvest and lyse the cells.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results. A reduction in the phospho-MCM2 signal relative to total MCM2 indicates successful inhibition of Cdc7.
Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Interpreting unexpected western blot bands for Cdc7-IN-5
Welcome to the technical support center for Cdc7-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues when using this potent Cdc7 kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and provides guidance on interpreting unexpected western blot results when studying the effects of this compound.
Q1: We are using an antibody against total Cdc7 and observe a band at the expected molecular weight. However, after treatment with this compound, we see a shift in the band or the appearance of additional bands. What could be the cause?
A1: This is a common observation when studying kinase inhibitors. Several factors could contribute to unexpected bands for total Cdc7:
-
Post-Translational Modifications (PTMs): Cdc7 is known to be phosphorylated, which can alter its electrophoretic mobility.[1] Inhibition of its own kinase activity or the activity of other kinases by this compound could alter this phosphorylation state, leading to a band shift. The active Cdc7-ASK complex is known to autophosphorylate both subunits.[1]
-
Antibody Specificity: The antibody may be recognizing different forms of Cdc7 (e.g., phosphorylated vs. unphosphorylated) with varying affinities. A change in the abundance of a specific form due to inhibitor treatment could appear as a new band or a shift.
-
Protein Degradation or Isoforms: Lower molecular weight bands could indicate protein degradation.[2][3] Ensure fresh protease inhibitors are used during sample preparation.[3] Higher molecular weight bands could represent protein dimers or multimers, which can sometimes occur if samples are not fully reduced and denatured.[2][4]
Q2: We are probing for phospho-MCM2, a known substrate of Cdc7, and see unexpected bands. How should we interpret this?
A2: Unexpected bands when probing for phospho-MCM2 can be interpreted in the following ways:
-
Higher Molecular Weight Bands: These may indicate multi-site phosphorylation or other PTMs like ubiquitination.[5] Cdc7 and other kinases like CDK2 can phosphorylate MCM2 at multiple sites.[6]
-
Lower Molecular Weight Bands: These could be degradation products of MCM2.[2][3] The use of fresh samples and protease inhibitors is crucial.[3]
-
Non-specific Bands: The phospho-antibody may be cross-reacting with other phosphorylated proteins.[2][7] To verify specificity, you can perform a peptide competition assay or use a phosphatase-treated lysate as a negative control.
Q3: We are not seeing the expected decrease in phospho-MCM2 levels after treatment with this compound. What could be the issue?
A3: If you do not observe the expected decrease in phospho-MCM2, consider the following:
-
Inhibitor Potency and Concentration: Ensure that this compound is used at an effective concentration and that the compound has not degraded. Prepare fresh dilutions for each experiment.
-
Antibody Specificity: The phospho-MCM2 antibody may not be specific to the Cdc7-mediated phosphorylation site. Cdc7 phosphorylates MCM2 on multiple serine residues.[8][9] Verify the antibody's specificity from the manufacturer's datasheet.
-
Cellular Context: The activity of other kinases could be compensating for the inhibition of Cdc7. The cellular context and potential resistance mechanisms should be considered.
-
Experimental Controls: Ensure that your positive and negative controls for the western blot are working as expected.
Q4: We are observing multiple bands when blotting for Dbf4/ASK, the regulatory subunit of Cdc7. Why is this?
A4: Similar to Cdc7, Dbf4/ASK is also subject to post-translational modifications, particularly phosphorylation, which can result in multiple bands or shifted bands on a western blot.[1] The mobility of ASK subunits on SDS-PAGE is known to shift due to autophosphorylation within the active Cdc7-ASK complex.[1] As with other targets, protein degradation or the presence of splice variants could also contribute to multiple bands.
Troubleshooting Workflow for Unexpected Western Blot Bands
If you encounter unexpected bands in your western blot, follow this systematic troubleshooting workflow:
Caption: A flowchart for systematically troubleshooting unexpected western blot results.
Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication, the target pathway for this compound.
Caption: The Cdc7 signaling pathway in DNA replication initiation.
Experimental Protocols
1. Western Blotting for Cdc7 and Phospho-MCM2
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples and boil in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-Cdc7 or anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an ECL substrate and imaging system.
-
2. Immunoprecipitation of Cdc7
-
Cell Lysis:
-
Lyse cells as described in the western blotting protocol, but use a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Pre-clearing Lysates:
-
Incubate cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Cdc7 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads and wash three times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluate by western blotting.
-
3. In Vitro Cdc7 Kinase Assay
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing kinase buffer, a Cdc7 substrate (e.g., recombinant MCM2), and ATP.
-
Add serially diluted this compound or vehicle control to the wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding recombinant active Cdc7/Dbf4 enzyme.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures ADP production (e.g., ADP-Glo™).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
Data Summary
| Parameter | Description | Typical Value/Observation | Reference |
| This compound | A potent inhibitor of Cdc7 kinase. | Extracted from patent WO2019165473A1. | [10][11] |
| Cdc7 Molecular Weight | The apparent molecular weight of human Cdc7 on SDS-PAGE. | ~64 kDa | [1] |
| Dbf4/ASK Molecular Weight | The apparent molecular weight of human Dbf4/ASK on SDS-PAGE. | ~75-80 kDa, can be shifted by phosphorylation. | [1] |
| MCM2 Molecular Weight | The apparent molecular weight of human MCM2 on SDS-PAGE. | ~100-120 kDa, can be shifted by phosphorylation. | [9] |
| Effect of this compound | Expected effect on the phosphorylation of Cdc7's primary substrate, MCM2. | Decrease in phospho-MCM2 levels. | [12] |
References
- 1. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 3. LabXchange [labxchange.org]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Identification of Mcm2 phosphorylation sites by S-phase-regulating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Experimental Design for Cdc7-IN-5 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the Cdc7 kinase inhibitor, Cdc7-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] It forms an active complex with its regulatory subunit Dbf4 (or ASK), known as the Dbf4-dependent kinase (DDK).[4][5] The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM2-7) complex, which is a core component of the pre-replication complex.[5][6] This phosphorylation is an essential step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[3][6] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication, leading to S-phase arrest and, in cancer cells, can trigger apoptosis.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[7] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[8]
Q3: I observed precipitation of this compound in my cell culture medium. What should I do?
A3: Precipitation of the compound in the cell culture medium can lead to an unknown effective concentration and potential cytotoxicity.[7] Do not proceed with the experiment. This issue often arises from the low solubility of hydrophobic compounds like many kinase inhibitors in aqueous solutions.[7] To troubleshoot, first inspect your stock solution for any precipitates. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve the compound. When preparing your working concentration, ensure the final dilution is made in pre-warmed (37°C) cell culture medium with vigorous mixing. It is also crucial to keep the final DMSO concentration in the medium at or below 0.1% (v/v) to minimize solvent-induced cytotoxicity.[7]
Q4: How can I confirm that this compound is inhibiting its target in my cellular experiments?
A4: To confirm the on-target activity of this compound, you can perform a Western blot analysis to detect the phosphorylation status of a known Cdc7 substrate. A common biomarker for Cdc7 activity is the phosphorylation of MCM2 at specific serine residues (e.g., Ser40 and Ser53).[9] Treatment with an effective concentration of this compound should lead to a dose-dependent decrease in the level of phospho-MCM2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Precipitation: The inhibitor has come out of solution, reducing its effective concentration. | Visually inspect the culture medium for any precipitate. Follow the troubleshooting steps for compound precipitation outlined in the FAQs. Perform a solubility test of this compound in your specific cell culture medium.[7] |
| Compound Degradation: The inhibitor has lost activity due to improper storage or handling. | Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.[8] | |
| Cell Line Insensitivity: The cell line used may not be highly dependent on Cdc7 for proliferation. | Screen a panel of different cancer cell lines to identify those most sensitive to Cdc7 inhibition. Cancer cells with disabled replication checkpoint controls are often more susceptible.[10] | |
| Suboptimal Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to elicit a response. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| High level of cell death in control (vehicle-treated) group | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. | Ensure the final concentration of DMSO in the cell culture medium is kept at a non-toxic level, typically ≤0.1% (v/v). Run a vehicle-only control with the same final DMSO concentration to assess its effect on cell viability.[7] |
| Variability between replicate experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate media components and the inhibitor, leading to skewed results. | Avoid using the outermost wells of the multi-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
Quantitative Data
The following table summarizes the biochemical and cellular potency of several well-characterized Cdc7 inhibitors. This data can serve as a reference for researchers to contextualize the expected potency of this compound.
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular Activity (Representative) | Reference(s) |
| TAK-931 | Cdc7 | <0.3 | Potent anti-proliferative activity in various cancer cell lines. | [11] |
| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | Induces apoptosis in multiple cancer cell lines. | [9][11] |
| XL413 (BMS-863233) | Cdc7 | Low nanomolar | Improves chemotherapeutic efficacy in resistant SCLC cells. | [11] |
| CRT'2199 | Cdc7 | 4 | Potent, dose-dependent tumor inhibition in xenograft models. | [11] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). Direct comparison between different studies should be made with caution.[11]
Experimental Protocols
In Vitro Cdc7 Kinase Assay (Luminescence-Based)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified Cdc7 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Cdc7/Dbf4 kinase complex.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13]
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibition concentration (GI50 or IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., COLO-205, HCT116)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 or IC50 value using a non-linear regression model.[11][14]
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow for biochemical and cell-based assays.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of Cdc7-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and a promising therapeutic target in oncology.[1] Overexpression of Cdc7 is common in various cancers, making it an attractive molecule for targeted therapy.[2] Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase. The validation of its engagement with the Cdc7 target in a cellular context is a crucial step in its development as a potential anti-cancer agent. This guide provides a comparative overview of methods to validate the target engagement of this compound, supported by experimental data from other well-characterized Cdc7 inhibitors.
Comparison of Cdc7 Inhibitors
While specific cellular target engagement data for this compound is not extensively available in the public domain, its high biochemical potency warrants a thorough investigation of its cellular activity. The following table compares the biochemical and cellular potency of this compound's close analog, Cdc7-IN-19, with other notable Cdc7 inhibitors.
| Compound | Biochemical IC50 (Cdc7) | Cellular IC50 | Notes |
| Cdc7-IN-19 | 1.49 nM | Not Publicly Available | A highly potent biochemical inhibitor of Cdc7. Further investigation is needed to determine its cellular target engagement and anti-proliferative activity.[2] |
| XL413 (BMS-863233) | 3.4 nM | ~1 µM - >20 µM (cell line dependent) | A potent biochemical inhibitor, though it often demonstrates weaker activity in cellular assays, which may be attributed to poor cell permeability or efflux.[2][3] |
| PHA-767491 | ~10 nM | ~1-5 µM | A dual inhibitor targeting both Cdc7 and Cdk9. Its effects in cells are a result of the inhibition of both kinases.[2][3][4] |
| TAK-931 (Simurosertib) | <0.3 nM | ~30-100 nM | A potent and selective Cdc7 inhibitor that has progressed to clinical trials, showing a good correlation between biochemical and cellular potency.[2] |
Methods for Validating Target Engagement
Several robust methods can be employed to confirm and quantify the interaction of this compound with its intracellular target. The primary techniques include the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting for the downstream biomarker, phosphorylated Minichromosome Maintenance Complex Component 2 (p-Mcm2).
Cdc7 Signaling Pathway and Point of Inhibition
Cdc7, in complex with its regulatory subunit Dbf4, plays a pivotal role in the G1/S phase transition of the cell cycle.[1] The active Cdc7/Dbf4 complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a crucial step for the initiation of DNA replication.[2] this compound and other inhibitors typically act by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of the MCM complex and halting the cell cycle.
Cdc7 signaling pathway and inhibition by this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of a target protein within cells. The binding of a ligand, such as this compound, typically stabilizes the target protein, resulting in a higher melting temperature.[5]
Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate a cancer cell line known to express Cdc7 (e.g., HeLa, HCT116) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[2]
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[5]
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2]
-
Detection of Soluble Cdc7: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Cdc7 at each temperature point using Western Blotting with a Cdc7-specific antibody or an ELISA.[2]
-
Data Analysis: Quantify the band intensities (Western Blot) or absorbance (ELISA) for each temperature. Normalize the data to the amount of soluble protein at the lowest temperature. Plot the percentage of soluble Cdc7 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[2]
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged Cdc7 (donor) and a fluorescently labeled tracer that binds to Cdc7 (acceptor). A compound like this compound that binds to Cdc7 will compete with the tracer, leading to a decrease in the BRET signal.[6]
Workflow for the NanoBRET Target Engagement Assay.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a fusion protein of NanoLuc luciferase and human Cdc7.[2][7]
-
Cell Plating and Treatment: After 24 hours, harvest the transfected cells and plate them in a white, 96- or 384-well assay plate. Add a cell-permeable fluorescent tracer that binds to Cdc7 at an optimal concentration. Immediately add serial dilutions of this compound or a vehicle control.[2][7]
-
Equilibration and Signal Detection: Incubate the plate at 37°C to allow the binding to reach equilibrium (e.g., 2 hours). Add the NanoLuc substrate and measure the luminescence at two wavelengths: one for the NanoLuc donor (~460 nm) and one for the fluorescent tracer acceptor (>600 nm).[2][7]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[6]
Western Blotting for Phospho-Mcm2
This method indirectly assesses Cdc7 target engagement by measuring the phosphorylation status of its downstream substrate, Mcm2. A potent and specific inhibitor of Cdc7 should lead to a dose-dependent decrease in the phosphorylation of Mcm2 at specific sites (e.g., Ser40, Ser41, Ser53).[8][9]
Workflow for Western Blotting of p-Mcm2.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line and treat with increasing concentrations of this compound for a specified duration.[9]
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.[9]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Mcm2 (e.g., anti-p-Mcm2 Ser53) and total Mcm2 (as a loading control). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.[8][9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the p-Mcm2 signal to the total Mcm2 signal to determine the dose-dependent effect of this compound on Mcm2 phosphorylation.[9]
Conclusion
Validating the direct engagement of novel inhibitors like this compound with their intended target in living cells is a cornerstone of their preclinical development. While this compound shows high biochemical potency, its cellular activity requires thorough characterization. The experimental protocols for CETSA, NanoBRET, and p-Mcm2 Western Blotting outlined in this guide provide a robust framework for quantifying the intracellular target engagement of this compound and other Cdc7 inhibitors. The data generated from these assays will be instrumental in establishing a clear structure-activity relationship in a cellular context and will guide the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dbf4 and Cdc7 Proteins Promote DNA Replication through Interactions with Distinct Mcm2–7 Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cdc7 Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in advancing cancer research. This guide provides an objective comparison of Cdc7-IN-5 with other commercially available Cdc7 kinase inhibitors, including TAK-931 (Simurosertib), XL413, and PHA-767491. The information is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] In partnership with its regulatory subunit Dbf4, it forms an active complex that phosphorylates the minichromosome maintenance (MCM) complex, a key step in activating the DNA helicase for DNA unwinding and replication.[2][3][4] Given that uncontrolled cell proliferation is a hallmark of cancer, and with Cdc7 often being overexpressed in tumor cells, it has emerged as a promising target for cancer therapy.[5] Inhibition of Cdc7 disrupts DNA replication, leading to replication stress and subsequent apoptosis in cancer cells.[6]
This guide offers a comparative analysis of the biochemical potency, cellular activity, and selectivity of this compound against other well-characterized Cdc7 inhibitors.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and other commercial Cdc7 kinase inhibitors to facilitate a direct comparison of their performance.
Table 1: Biochemical Potency of Cdc7 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Cdc7 | Data not publicly available | Biochemical Kinase Assay |
| TAK-931 (Simurosertib) | Cdc7 | <0.3[7] | Biochemical Kinase Assay |
| XL413 | Cdc7 | 3.4[8][9] | Biochemical Kinase Assay |
| PHA-767491 | Cdc7 | 10[10] | Biochemical Kinase Assay |
Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration and the substrate used. Caution should be exercised when directly comparing values from different studies.
Table 2: Cellular Activity and Selectivity of Cdc7 Kinase Inhibitors
| Compound | Cell Line | GI50/IC50 (µM) | Selectivity Highlights |
| This compound | Data not publicly available | Data not publicly available | Potent Cdc7 kinase inhibitor from patent WO2019165473A1.[1] |
| TAK-931 (Simurosertib) | COLO205 | Not explicitly stated, but suppresses pMCM2 | >120-fold selective for Cdc7 over 308 other kinases.[7] |
| XL413 | Colo-205 | 1.1 - 2.69[8][11] | >63-fold vs. CK2, >12-fold vs. Pim-1.[9] |
| HCC1954 | 22.9[8][11] | ||
| PHA-767491 | HCC1954 | 0.64[8][10] | Dual inhibitor of Cdc7 (IC50 = 10 nM) and Cdk9 (IC50 = 34 nM).[10] |
| Colo-205 | 1.3[8][10] | ||
| U87-MG & U251-MG (Glioblastoma) | ~2.5[12] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of Cdc7 Inhibitors PHA-767491 and XL413
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of two prominent Cell Division Cycle 7 (Cdc7) kinase inhibitors. This guide provides a detailed analysis of their mechanism of action, in vitro and cellular potency, and their effects on cell cycle progression and apoptosis, supported by experimental data and protocols.
Executive Summary:
Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. This guide provides a head-to-head comparison of two well-characterized Cdc7 inhibitors, PHA-767491 and XL413 . While both compounds target Cdc7, they exhibit distinct biochemical and cellular profiles. PHA-767491 demonstrates dual inhibitory activity against Cdc7 and Cyclin-Dependent Kinase 9 (Cdk9), leading to a broader mechanism of action that includes transcriptional inhibition. This dual activity contributes to its potent induction of apoptosis in various cancer cell lines. In contrast, XL413 is a more selective Cdc7 inhibitor that primarily impacts DNA replication. This guide presents a comprehensive analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the understanding of their respective mechanisms.
Quantitative Data Presentation
The following tables summarize the key quantitative data for PHA-767491 and XL413, providing a clear comparison of their inhibitory activities.
Table 1: Biochemical Potency of Cdc7 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type |
| PHA-767491 | Cdc7, Cdk9 | 10 (Cdc7), 34 (Cdk9)[1][2][3][4] | Biochemical Kinase Assay |
| XL413 | Cdc7 | Low nanomolar range[5] | Biochemical Kinase Assay |
Table 2: Cellular Activity of Cdc7 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Effect |
| PHA-767491 | Glioblastoma (U87-MG, U251-MG) | Cell Viability | ~2.5[1][6] | Decreased viability, induced apoptosis[1][6] |
| Chronic Lymphocytic Leukemia (CLL) | Apoptosis Induction | Average EC50 of 0.6[7] | Induction of apoptosis[7] | |
| XL413 | Limited activity in many cancer cell lines[5] | Cell Viability | - | - |
| Colorectal Carcinoma (Colo-205) | Anti-tumor activity | - | In vitro and in vivo anti-tumor activity[5] |
Mechanism of Action
PHA-767491 acts as a dual inhibitor of Cdc7 and Cdk9.[1][2][3][4][7][8] Its inhibition of Cdc7 blocks the initiation of DNA replication by preventing the phosphorylation of the minichromosome maintenance (MCM) complex.[7][9] The concurrent inhibition of Cdk9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, contributing to its potent pro-apoptotic activity.[7][8] This dual mechanism allows PHA-767491 to be effective in both quiescent and proliferating cancer cells.[7][8]
XL413 , in contrast, is a more selective inhibitor of Cdc7.[5] Its primary mechanism of action is the inhibition of DNA replication initiation. While it shares the same primary target as PHA-767491, its more focused activity results in different cellular outcomes, with a more pronounced cytostatic effect in some cell lines and cytotoxic effects in others.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified Cdc7/Dbf4 kinase.
-
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2 protein or a peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays)
-
Kinase reaction buffer
-
Test compounds (PHA-767491, XL413)
-
96-well plates
-
Filter mats or beads for capturing phosphorylated substrate
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the recombinant Cdc7/Dbf4 kinase, the MCM2 substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and capture the phosphorylated substrate on a filter mat.
-
Wash the filter mat to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
-
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the test compounds on cancer cell viability.
-
Materials:
-
Cancer cell lines (e.g., U87-MG, CLL cells)
-
Cell culture medium and supplements
-
Test compounds (PHA-767491, XL413)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance.
-
For the CellTiter-Glo assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the EC50 or IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitors.
-
Objective: To measure the percentage of apoptotic cells following treatment with the test compounds.
-
Materials:
-
Cancer cell lines
-
Test compounds (PHA-767491, XL413)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in the treated and control samples.
-
Mandatory Visualizations
The following diagrams illustrate the Cdc7 signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow.
Caption: Cdc7 signaling pathway and points of inhibition by PHA-767491 and XL413.
Caption: A typical experimental workflow for comparing the efficacy of Cdc7 inhibitors.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 9. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Cdc7 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of the Cell division cycle 7 (Cdc7) kinase inhibitor, Cdc7-IN-5, with other alternative Cdc7 inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection and application of these critical research compounds.
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1] Its overexpression in various cancers has made it a compelling target for anticancer drug development.[2] While "this compound" is a specific compound, this guide will leverage publicly available data for well-characterized Cdc7 inhibitors—TAK-931, XL413, and PHA-767491—to provide a comprehensive cross-reactivity assessment framework that can be applied to novel inhibitors like this compound.
Comparative Selectivity of Cdc7 Inhibitors
The therapeutic efficacy and potential for off-target effects of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor will primarily engage its intended target, minimizing unintended biological consequences. The following tables summarize the biochemical potency and cross-reactivity of prominent Cdc7 inhibitors against a panel of other kinases.
Table 1: Biochemical Potency of Selected Cdc7 Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| TAK-931 | Cdc7 | <0.3 | [3] |
| XL413 | Cdc7 | 3.4 | [4] |
| PHA-767491 | Cdc7, CDK9 | 10 (Cdc7), 34 (CDK9) | [1] |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.
Table 2: Cross-Reactivity Profile of Selected Cdc7 Inhibitors against Other Kinases
| Compound | Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. Cdc7 | Reference(s) |
| TAK-931 | CDK2 | 6300 | >21,000 | [3] |
| 317 other kinases | - | >120 | [5] | |
| XL413 | PIM1 | 42 | ~12 | [4] |
| CK2 | 215 | ~63 | [4] | |
| PHA-767491 | CDK9 | 34 | ~3.4 | [1] |
Note: This table presents a selection of off-target kinases for which data is available. A comprehensive kinome scan would provide a more complete picture of cross-reactivity.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using the Graphviz DOT language, illustrate the Cdc7 signaling pathway and a typical workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the assessment of kinase inhibitor activity. The following sections detail the methodologies for key experiments cited in this guide.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay directly measures the potency of an inhibitor against the purified Cdc7/Dbf4 kinase complex.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
MCM2 protein substrate[6]
-
Kinase assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radiometric detection)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats or membranes
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, MCM2 substrate, and the serially diluted test inhibitor.
-
Kinase Addition: Add the recombinant Cdc7/Dbf4 kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[6][7]
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto phosphocellulose filter mats. The phosphorylated MCM2 substrate will bind to the filter.
-
Washing: Wash the filter mats extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
KINOMEscan™ Cross-Reactivity Profiling
This high-throughput competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases, providing a broad assessment of its selectivity.
Objective: To determine the dissociation constants (Kd) of a test compound for a large panel of kinases to assess its cross-reactivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
Procedure (summary):
-
Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized support is measured by quantifying the associated DNA tag using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically reported as "percent of control" (DMSO), where a lower percentage indicates stronger binding. For more detailed analysis, a full dose-response curve is generated to calculate the dissociation constant (Kd) for each kinase interaction.
Western Blot for Cellular Target Engagement
This cell-based assay confirms that the inhibitor engages its target within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Objective: To assess the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Cancer cell line (e.g., Colo-205)[1]
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-MCM2 and anti-total-MCM2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Treatment: Treat the cultured cancer cells with various concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MCM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MCM2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-MCM2 and total MCM2. A decrease in the ratio of phospho-MCM2 to total MCM2 with increasing inhibitor concentration indicates successful target engagement.[1]
Conclusion
The assessment of a kinase inhibitor's cross-reactivity is a critical step in its development and application as a research tool or therapeutic agent. While this compound is a designated compound, the comparative data and detailed protocols provided for the well-established Cdc7 inhibitors TAK-931, XL413, and PHA-767491 offer a robust framework for evaluating its selectivity profile. By employing these standardized methodologies, researchers can generate reliable and comparable data, enabling a thorough understanding of the on- and off-target effects of novel Cdc7 inhibitors and facilitating their effective use in advancing our understanding of cell cycle regulation and cancer biology.
References
- 1. benchchem.com [benchchem.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cdc7-IN-5 and Other Cdc7 Kinase Inhibitors
This guide provides a comparative analysis of the preclinical data for Cdc7-IN-5 and other notable Cell Division Cycle 7 (Cdc7) kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. The information presented here is based on publicly available data and is intended to facilitate the validation and reproduction of published findings.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] In complex with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex.[3][4] This phosphorylation is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the start of DNA synthesis.[3] Given that many cancer cells exhibit heightened replication stress and a greater dependency on the DNA replication machinery, Cdc7 has emerged as a promising target for cancer therapy.[2][5] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells with compromised cell cycle checkpoints.[1][5]
Quantitative Comparison of Cdc7 Inhibitors
The following table summarizes the in vitro enzymatic inhibitory potency (IC50) of this compound against other well-characterized Cdc7 inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions, such as ATP concentration and the specific substrate used.
| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Reference(s) |
| This compound (Compound I-B) | Cdc7 | Potent inhibitor (specific IC50 not publicly available) | [6] |
| TAK-931 | Cdc7 | <0.3 | [4] |
| PHA-767491 | Cdc7/Cdk9 | 10 (for Cdc7) | [7][8] |
| XL413 | Cdc7 | 3.4 | [5][7] |
| CRT'2199 | Cdc7 | 4 |
Note: this compound is described as a potent Cdc7 kinase inhibitor in patent WO2019165473A1, however, a specific IC50 value is not provided in the public domain.[6][9]
The next table presents the cellular anti-proliferative activity (IC50) of various Cdc7 inhibitors in different cancer cell lines. Data for this compound is not currently available in the public domain.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference(s) |
| TAK-931 | H460 | Lung Cancer | Synergistic with DNA damaging agents | [4] |
| PHA-767491 | HCC1954 | Breast Cancer | 0.64 | [7] |
| PHA-767491 | Colo-205 | Colon Carcinoma | 1.3 | [7] |
| XL413 | H446-DDP | Small-Cell Lung Cancer | Synergistic with cisplatin (B142131) and etoposide | [5] |
| XL413 | HCC1954 | Breast Cancer | 22.9 | [7] |
| XL413 | Colo-205 | Colon Carcinoma | 1.1 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental processes for evaluating Cdc7 inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of the Cdc7/Dbf4 complex.
-
Reagents and Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a suitable peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol, which involves a luciferase-based reaction to measure luminescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, Colo-205)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 or GI50 value.
-
Western Blot for Phospho-MCM2
This assay confirms that the inhibitor engages its target within the cell by assessing the phosphorylation status of a downstream substrate.
-
Reagents and Materials:
-
Cancer cell lines
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (a specific Cdc7 site), anti-total-MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on MCM2 phosphorylation relative to the total MCM2 and the loading control. A reduction in the phospho-MCM2 signal indicates target engagement.[10]
-
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]
- 10. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Potential of Cdc7 Inhibition with DNA Damage Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-cancer effects observed when inhibiting the cell division cycle 7 (Cdc7) kinase in combination with various DNA damage repair (DDR) inhibitors. While this investigation is centered on the therapeutic potential of the Cdc7 inhibitor class, specific experimental data presented herein features well-characterized Cdc7 inhibitors such as XL413 and TAK-931 as representative examples, due to the limited availability of public data on Cdc7-IN-5.
Introduction: The Rationale for Combination Therapy
Cell division cycle 7 (Cdc7) is a serine-threonine kinase that is a critical regulator of DNA replication.[1] In conjunction with its activator subunit Dbf4, it forms the Dbf4-dependent kinase (DDK) complex, which is essential for initiating DNA synthesis by phosphorylating the minichromosome maintenance (MCM) complex.[2][3] Many cancer cells exhibit elevated levels of Cdc7 and are highly dependent on efficient DNA replication, making Cdc7 an attractive target for cancer therapy.[4]
Inhibition of Cdc7 disrupts the initiation of DNA replication, leading to replication stress and stalled replication forks.[5][6] This induced vulnerability creates a synthetic lethal opportunity when combined with inhibitors of the DNA damage response (DDR) pathway. Cancer cells treated with a Cdc7 inhibitor become more reliant on DDR pathways, such as those mediated by PARP and ATR, to repair DNA damage and resolve replication stress.[1][7] By co-administering a DDR inhibitor, the cancer cell's ability to cope with the induced replication stress is crippled, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][8]
Synergistic Potential with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The combination of Cdc7 inhibitors with PARP inhibitors aims to extend the utility of PARPi to HR-proficient cancers by inducing a "BRCAness" phenotype.[1] Cdc7 inhibition has been shown to suppress the HRR pathway, thereby sensitizing cancer cells to PARP inhibition.[1]
Experimental Data Summary: Cdc7i + PARPi
| Cell Line | Cdc7 Inhibitor | PARP Inhibitor | Key Synergistic Outcome | Reference |
| OVCAR5 (Ovarian) | XL413 | Olaparib | Significant increase in γH2AX foci, indicating heightened DNA damage. | [9] |
| OVCAR8 (Ovarian) | XL413 | Olaparib | Synergistic enhancement of anti-tumor efficacy and induction of DNA replication stress. | [9] |
| MDA-MB-231 (Breast) | TAK-931 | Niraparib | Significantly improved antitumor efficacy in xenograft models. | [1] |
| PHTX-147B (Breast PDX) | TAK-931 | Niraparib | Enhanced antitumor activity in primary-derived xenograft models. | [1] |
Synergistic Potential with ATR/CHK1 Inhibitors
The ATR-Chk1 pathway is a critical checkpoint that responds to replication stress.[5] When replication forks stall due to Cdc7 inhibition, the ATR-Chk1 pathway is activated to stabilize the forks and halt cell cycle progression.[5][7] Combining a Cdc7 inhibitor with an ATR or Chk1 inhibitor blocks this crucial rescue pathway, leading to the collapse of replication forks, accumulation of DNA damage, and mitotic catastrophe.[7][10]
Experimental Data Summary: Cdc7i + ATRi/CHK1i
| Cell Line | Cdc7 Inhibitor | DDR Inhibitor | Key Synergistic Outcome | Reference |
| PLC/PRF/5 (Liver) | XL413 | AZD6738 (ATRi) | Strong synergistic induction of apoptosis and DNA damage (γH2AX). | [10] |
| SNU449 (Liver) | XL413 | AZD6738 (ATRi) | Significantly elevated mitosis duration and increased cell death. | [10] |
| PLC/PRF/5 (Liver) | XL413 | MK-8776 (CHK1i) | Synergistic effects on inhibiting cell proliferation. | [10] |
| SNU449 (Liver) | XL413 | MK-8776 (CHK1i) | Strong synergistic induction of apoptosis. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and a general workflow for assessing synergy.
Caption: Role of Cdc7 in DNA Replication Initiation.
Caption: Synergistic action of Cdc7 and DDR inhibitors.
Caption: Workflow for synergy assessment experiments.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted for a 96-well plate format to assess cell metabolic activity as a measure of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, the DDR inhibitor, and their combinations. Remove the old medium and add 100 µL of medium containing the compounds to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
-
Cell Culture and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with the compounds of interest for the desired duration (e.g., 48 hours).
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Unstained, single-stained (Annexin V only, PI only), and treated cells are used to set compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol visualizes and quantifies DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX).
-
Cell Culture on Coverslips: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of treatment.
-
Compound Treatment: Treat cells with the compounds for the desired time (e.g., 24 hours).
-
Fixation: Aspirate the medium, wash twice with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in 1% BSA/PBS according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.
Conclusion
The preclinical data for representative Cdc7 inhibitors like XL413 and TAK-931 strongly support the strategy of combining Cdc7 inhibition with DDR inhibitors. This approach effectively induces synthetic lethality in various cancer models by exacerbating replication stress and preventing its repair. The synergistic induction of DNA damage and apoptosis highlights a promising therapeutic avenue that warrants further investigation, particularly in cancers that are resistant to single-agent DDR inhibitor therapies. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the synergistic potential of novel Cdc7 inhibitors, such as this compound, in their specific cancer models of interest.
References
- 1. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cdc7-Dbf4 kinase overexpression in multiple cancers and tumor cell lines is correlated with p53 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR Restrains DNA Synthesis and Mitotic Catastrophe in Response to CDC7 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of the inhibitory activity of Cdc7-IN-5
An Independent Review of Cdc7 Kinase Inhibitors: A Comparative Guide
This guide provides an independent verification of the inhibitory activity of Cdc7-IN-5 in comparison to other known Cdc7 inhibitors. Due to the limited publicly available data for a specific compound designated "this compound," this document will use this compound as a representative placeholder to frame a comparative analysis against well-characterized inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of Cdc7 inhibitors based on supporting experimental data.
The Role of Cdc7 in Cell Cycle Progression
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that is a critical regulator of the initiation of DNA replication.[1][2][3][4] In partnership with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[1][5][6][7][8] The primary substrate for the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a core component of the pre-replication complex.[1][5][7][9] The phosphorylation of the MCM complex by Cdc7 is an essential step for the recruitment of other replication factors, which in turn leads to the unwinding of DNA and the start of DNA synthesis.[1][7][9]
Given its essential function in cell cycle progression, Cdc7 has become a promising target for cancer therapies.[1][2] The inhibition of Cdc7 can disrupt DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this kinase for their proliferation.[2][7][10]
Comparative Efficacy of Cdc7 Inhibitors
The inhibitory activity of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effect on cell proliferation in cell-based assays. The following table summarizes the reported activities of several known Cdc7 inhibitors. This compound is included as a placeholder for comparison.
| Inhibitor | Target(s) | Cdc7 IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50/GI50 (nM) |
| This compound | Cdc7 | Data not publicly available | Data not publicly available | Data not publicly available |
| PHA-767491 | Cdc7/Cdk9 | 10[10][11] | Multiple cancer cell lines | Varies by cell line |
| XL413 | Cdc7 | See Note 1 | Various cancer cell lines | See Note 1 |
| TAK-931 (Simurosertib) | Cdc7 | See Note 1 | Advanced solid tumors | Currently in Phase II trials[12] |
| CKI-7 | Cdc7 | Low nanomolar[3] | Leukemia and lymphoma cell lines | Low nanomolar[3] |
| Compound #2 (Sanofi-Aventis) | Cdc7 | 7[10] | A-2780 ovarian cancer | Data not available |
| Compound #6 (Novartis) | Cdc7 | 5[10] | Data not available | Data not available |
Note 1: Specific IC50 values for XL413 and TAK-931 from the provided search results were not explicitly stated, though they are mentioned as potent inhibitors.[13]
Signaling Pathway of Cdc7 in DNA Replication Initiation
The diagram below illustrates the central role of Cdc7 in the signaling cascade that leads to the initiation of DNA replication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Analysis: Cdc7-IN-5 Versus First-Generation Cdc7 Inhibitors
In the landscape of cancer therapeutics, the inhibition of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation, has emerged as a promising strategy. This guide provides a detailed comparison of the novel chemical probe Cdc7-IN-5 against a panel of first-generation Cdc7 inhibitors, including PHA-767491, XL413 (BMS-863233), and TAK-931. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance based on available experimental data.
Executive Summary
This compound demonstrates high biochemical potency, positioning it as a valuable tool for in vitro studies of Cdc7 kinase function. While comprehensive cellular and in vivo data for this compound is not as widely available as for the first-generation inhibitors, this guide compiles the existing data to offer a comparative overview. The first-generation inhibitors, PHA-767491, XL413, and TAK-931, have undergone more extensive preclinical and, in some cases, clinical evaluation, providing a broader context for their performance, including cellular efficacy, kinase selectivity, and in vivo anti-tumor activity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and the first-generation Cdc7 inhibitors, focusing on biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical Potency of Cdc7 Inhibitors
| Compound | Target | Biochemical IC50 (nM) |
| This compound | Cdc7 | 5.0 |
| PHA-767491 | Cdc7 | 10[1] |
| XL413 (BMS-863233) | Cdc7 | 3.4[2] |
| TAK-931 | Cdc7 | <0.3[3][4] |
Table 2: Cellular Potency of First-Generation Cdc7 Inhibitors
| Compound | Cell Line | Cellular IC50 (µM) |
| PHA-767491 | Average (61 cell lines) | 3.17[1] |
| HCC1954 | 0.64[5][6] | |
| Colo-205 | 1.3[5][6] | |
| XL413 (BMS-863233) | Colo-205 | 1.1 - 2.69[5][6] |
| HCC1954 | 22.9[5][6] | |
| TAK-931 | Multiple cell lines | Median EC50 = 0.554 |
Note: Cellular potency data for this compound is not widely available in the public domain.
Table 3: Kinase Selectivity Profile of Cdc7 Inhibitors
| Compound | Primary Off-Target Kinases (IC50 in nM) |
| This compound | Not publicly available |
| PHA-767491 | Cdk9 (34)[1][6] |
| XL413 (BMS-863233) | CK2 (215), Pim-1 (42)[2] |
| TAK-931 | >120-fold selective for Cdc7 over 308 other kinases[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used in the evaluation of Cdc7 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Cdc7 kinase.
-
Reagents and Materials: Recombinant human Cdc7/Dbf4 complex, a suitable substrate (e.g., a synthetic peptide or the MCM2 protein), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.02% BSA), and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, combine the Cdc7/Dbf4 enzyme, substrate, and test inhibitor in the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP, often containing a radioactive isotope (e.g., [γ-³³P]ATP) or a modified ATP for luminescence-based detection.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction.
-
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo), the amount of ADP produced is measured.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Cellular IC50 Determination)
This assay measures the effect of an inhibitor on the viability and growth of cancer cell lines.
-
Cell Culture: Culture cancer cell lines in their recommended growth medium.
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (typically 72 hours).
-
Add a viability reagent such as MTT, MTS, or a reagent for a luminescence-based assay (e.g., CellTiter-Glo).
-
Incubate for the time required for color or signal development.
-
-
Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The cellular IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MCM2 Phosphorylation Assay (Target Engagement)
This assay confirms that the inhibitor engages with its intended target within the cell by measuring the phosphorylation of a key Cdc7 substrate, MCM2.
-
Cell Treatment and Lysis: Treat cultured cells with the Cdc7 inhibitor for a specified time. Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., at Ser40/41).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Normalize the phosphorylated MCM2 signal to the total MCM2 protein levels.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylated MCM2 signal indicates cellular target engagement by the Cdc7 inhibitor.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the Cdc7 signaling pathway and a typical experimental workflow for evaluating Cdc7 inhibitors.
Caption: Cdc7 signaling pathway in DNA replication initiation and its inhibition.
Caption: A typical experimental workflow for the evaluation of Cdc7 inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Cdc7-IN-5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Cdc7-IN-5, a potent and specific inhibitor of Cdc7 kinase used in cell cycle research and oncology drug development. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
A crucial first step in handling any chemical is to consult the Safety Data Sheet (SDS). The SDS for this compound from MedChemExpress states that this compound is "Not a hazardous substance or mixture"[1]. While this classification indicates a lower risk profile, it is imperative to follow best practices for the disposal of all laboratory chemicals to minimize environmental impact and ensure personnel safety. Small molecule inhibitors are biologically active and their toxicological properties may not be fully characterized[2].
Key Compound Information
For easy reference, the table below summarizes essential information for this compound.
| Identifier | CAS Number | Molecular Formula | Molecular Weight | Supplier Information |
| This compound | 1402057-86-6 | C₂₅H₂₃N₃O₅ | 445.47 g/mol | MedChemExpress[1][3][4] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local institutional policies.
Unused or Expired Solid Compound
Even though classified as non-hazardous, do not dispose of solid this compound in the regular trash.
-
Containment: The original container holding the unused or expired solid compound should be securely sealed.
-
Labeling: Ensure the original label is intact and legible.
-
Collection: Place the sealed container in a designated waste accumulation area for non-hazardous chemical waste, as directed by your institution's Environmental Health and Safety (EHS) office.
Solutions Containing this compound
Solutions of this compound, typically prepared in solvents like DMSO, must be treated as chemical waste.
-
Waste Collection: Collect all solutions containing this compound in a dedicated, leak-proof container compatible with the solvent used.
-
Labeling: The waste container must be clearly labeled with "Chemical Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials[5][6].
Contaminated Labware and Materials
Disposable materials that have come into contact with this compound should be disposed of with care.
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated chemical waste bag or container[2][6].
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in an approved sharps container[2].
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as chemical waste[2].
Experimental Protocols: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware three times with a small volume of the solvent used to prepare the this compound solution (e.g., DMSO). Collect all rinsate in the designated liquid chemical waste container.
-
Secondary Wash: Wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste streams.
This comprehensive guide, based on available safety data and general laboratory best practices, provides the necessary information for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Handling Guide for the Cdc7 Kinase Inhibitor, Cdc7-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Cdc7-IN-5, a potent Cdc7 kinase inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and maintaining experimental integrity. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, these recommendations are based on best practices for handling potent, research-grade kinase inhibitors.[1][2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure to this compound. The required level of protection varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log the compound's arrival, quantity, and assigned storage location in the laboratory's chemical inventory.
2. Storage:
-
Store the solid compound and stock solutions according to the manufacturer's recommendations. For this compound, typical storage conditions are at -20°C for up to one month or -80°C for up to six months to prevent degradation.[4]
-
Ensure the storage container is tightly sealed and clearly labeled.
3. Handling and Experimental Use:
-
All work with solid this compound and concentrated solutions must be performed in a designated and clearly marked area within a certified chemical fume hood.[1]
-
Use dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent unprotected personnel from entering.
-
For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, or if the spill involves a highly concentrated solution, contact your institution's environmental health and safety (EHS) office immediately.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including solid waste, liquid waste, and contaminated sharps, must be disposed of as hazardous chemical waste.
-
Collect solid waste in a dedicated, labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed hazardous waste container.
-
Dispose of contaminated sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
All disposal procedures must comply with local, state, and federal regulations.
Cdc7 Signaling Pathway and Inhibition
Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[4][5] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase. This phosphorylation event is a key step in the activation of replication origins and the commencement of DNA synthesis.[6] this compound acts as a potent inhibitor of this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Novel insights into the roles of Cdc7 in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
